4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride
Descripción
Propiedades
IUPAC Name |
4,4-dimethylpyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(2)4-8-3-5(7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXHOWOMKOCMKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C(=O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718269 | |
| Record name | 4,4-Dimethylpyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351343-41-3 | |
| Record name | 4,4-Dimethylpyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride physical properties
An In-Depth Technical Guide to the Physical Properties of 4,4-Dimethylpyrrolidine-3-carboxylic acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted proline derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid, gem-dimethyl substituted pyrrolidine core offers a unique three-dimensional scaffold that can be exploited to design molecules with specific conformational constraints. Such structural motifs are of high interest in the development of novel therapeutics, including protein degrader building blocks.[1]
This guide provides a comprehensive overview of the key physical and chemical properties of this compound. As a Senior Application Scientist, the narrative aims to blend established data with practical, field-proven insights into the experimental determination of these properties, ensuring a self-validating and trustworthy resource for laboratory professionals. We will delve into its structural and physicochemical characteristics, spectroscopic profile, and the methodologies required for its empirical validation.
Chemical and Physical Properties
The hydrochloride salt form of 4,4-Dimethylpyrrolidine-3-carboxylic acid enhances its stability and handling properties, making it suitable for a variety of synthetic applications. The fundamental properties are summarized below, providing a foundational dataset for its use in research and development.
A summary of the key quantitative data is presented in Table 1 for ease of reference and comparison.
| Property | Value | Source |
| CAS Number | 1351343-41-3 | [1][] |
| Molecular Formula | C₇H₁₄ClNO₂ | [] |
| Molecular Weight | 179.64 g/mol | [] |
| Appearance | White to off-white solid (typical) | General knowledge |
| Purity | Typically ≥96% | [1] |
| Storage | Room temperature, sealed in a dry, dark place | [3][4] |
Molecular Structure
The structural integrity of this molecule is foundational to its utility. The hydrochloride salt is formed between the pyrrolidine nitrogen and hydrochloric acid.
Caption: Structure of this compound.
Solubility Profile
While specific quantitative solubility data is not widely published, the ionic nature of the hydrochloride salt and the presence of a carboxylic acid group suggest that this compound is soluble in water and other polar protic solvents like methanol and ethanol. Its solubility is expected to be lower in less polar organic solvents such as dichloromethane, ethyl acetate, and ethers. For applications requiring non-aqueous conditions, conversion to its free base or an ester derivative may be necessary.
Spectroscopic and Analytical Characterization
The identity and purity of this compound are confirmed through a combination of spectroscopic techniques. Below are the expected spectral characteristics that serve as a fingerprint for this compound.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
-
O-H Stretch: A very broad absorption is expected in the 2500–3300 cm⁻¹ region, characteristic of the carboxylic acid O-H bond, often showing hydrogen bonding.[5]
-
N-H Stretch: Amine salt N-H stretching vibrations typically appear in the 2400-2800 cm⁻¹ range as broad bands.
-
C-H Stretch: Absorptions around 2850–3000 cm⁻¹ correspond to the stretching of C-H bonds in the methyl and pyrrolidine ring methylene groups.
-
C=O Stretch: A strong, sharp peak between 1710–1760 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the detailed molecular structure.
-
¹H NMR:
-
Methyl Protons (-CH₃): Two singlets (or a single singlet depending on the solvent and stereochemistry) would be expected in the 1.0-1.5 ppm region, integrating to 6 protons.
-
Pyrrolidine Ring Protons (-CH-, -CH₂-): A series of complex multiplets would appear between 2.0-4.0 ppm, corresponding to the protons on the pyrrolidine ring. The proton at the C3 position (adjacent to the carboxyl group) would likely be downfield.
-
Amine Protons (-N⁺H₂-): A broad singlet, typically in the 7.0-9.0 ppm range, which is exchangeable with D₂O.
-
Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield (>10 ppm), which is also exchangeable with D₂O.
-
-
¹³C NMR:
-
Carbonyl Carbon (-COOH): A signal in the highly deshielded region of 170–185 ppm.[6]
-
Quaternary Carbon (C(CH₃)₂): A signal for the C4 carbon bearing the two methyl groups.
-
Pyrrolidine Ring Carbons: Signals for the C2, C3, and C5 carbons of the pyrrolidine ring, typically found in the 20-70 ppm range.
-
Methyl Carbons (-CH₃): One or two signals in the aliphatic region, typically below 30 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the expected base peak would correspond to the protonated molecule of the free base, [M+H]⁺, at an m/z of approximately 144.10.[7] The molecular formula of the free base is C₇H₁₃NO₂ with a molecular weight of 143.18 g/mol .[3][8] Common adducts such as [M+Na]⁺ may also be observed.[7] The primary fragmentation pathway would likely involve the loss of the carboxylic acid group (CO₂H).
Experimental Protocols for Physical Characterization
To ensure the quality and consistency of experimental results, standardized protocols for determining physical properties are essential. The following section outlines validated methodologies for key analytical procedures.
Caption: Workflow for the physical and spectral characterization of the target compound.
Protocol 1: Melting Point Determination
Causality: The melting point is a critical indicator of purity. A sharp melting range suggests high purity, while a broad or depressed range often indicates the presence of impurities.
-
Sample Preparation: Ensure the sample is thoroughly dried under vacuum to remove any residual solvent. Grind a small amount of the solid into a fine powder.
-
Capillary Loading: Tightly pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated digital melting point apparatus.
-
Measurement:
-
Set a rapid heating ramp (10-20 °C/min) to approximate the melting point.
-
Allow the apparatus to cool.
-
Perform a second measurement with a new sample, using a slow ramp rate (1-2 °C/min) starting from approximately 20 °C below the estimated melting point.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Protocol 2: Solubility Assessment
Causality: Understanding the solubility is crucial for selecting appropriate solvents for reactions, purification, and formulation.
-
Solvent Selection: Prepare vials containing 1.0 mL of various solvents (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexanes).
-
Sample Addition: Add a pre-weighed amount (e.g., 10 mg) of the compound to each vial.
-
Observation at Room Temperature: Vigorously stir or vortex each vial for 1-2 minutes. Visually inspect for dissolution.
-
Heating (if necessary): If the compound does not dissolve at room temperature, gently heat the vial in a water bath (not exceeding the solvent's boiling point) and observe for dissolution.
-
Classification: Classify the solubility as:
-
Freely Soluble: Dissolves quickly at room temperature.
-
Soluble: Dissolves completely, may require stirring/vortexing.
-
Sparingly Soluble: Only partially dissolves.
-
Insoluble: No visible dissolution.
-
Conclusion
This compound is a structurally distinct building block with well-defined physical properties. Its characterization relies on a suite of standard analytical techniques, including melting point determination, solubility assays, and spectroscopic analysis (IR, NMR, MS). The data and protocols presented in this guide offer a robust framework for scientists to confidently identify, handle, and utilize this compound in their research endeavors, ensuring both accuracy and reproducibility in the development of novel chemical entities.
References
-
Chemdad Co. (n.d.). 4,4-DIMETHYL-PYRROLIDINE-3-CARBOXYLIC ACID. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 4, 4-Dimethylpyrrolidine-3-carboxylic acid, HCl, min 96%, 1 gram. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 4,4-Dimethylpyrrolidine-3-carboxylic acid, 95% Purity, C7H13NO2, 1 gram. Retrieved from [Link]
-
PubChem. (n.d.). 4,4-dimethyl-pyrrolidine-3-carboxylic acid. Retrieved from [Link]
-
Lead Sciences. (n.d.). (R)-4,4-Dimethylpyrrolidine-3-carboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 3. 4,4-DIMETHYL-PYRROLIDINE-3-CARBOXYLIC ACID Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. (R)-4,4-Dimethylpyrrolidine-3-carboxylic acid - Lead Sciences [lead-sciences.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 7. PubChemLite - 4,4-dimethyl-pyrrolidine-3-carboxylic acid (C7H13NO2) [pubchemlite.lcsb.uni.lu]
- 8. calpaclab.com [calpaclab.com]
An In-Depth Technical Guide to 4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Pyrrolidine Scaffolds in Modern Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its three-dimensional structure and the ability to introduce stereocenters make it an ideal framework for designing molecules that can precisely interact with biological targets.[2] Within this important class of heterocycles, substituted pyrrolidine-3-carboxylic acids, as beta-amino acid analogs, have garnered significant attention for their utility in constructing complex bioactive molecules, including enzyme inhibitors and modulators of protein-protein interactions.[3] This guide focuses on a specific, strategically designed derivative: 4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride (CAS Number: 1351343-41-3). We will delve into its chemical properties, plausible synthetic routes, spectroscopic characterization, and its pivotal role as a building block in the rapidly evolving field of targeted protein degradation.
Part 1: Core Chemical and Physical Properties
This compound is a white to off-white solid.[4] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1351343-41-3 | [5] |
| Molecular Formula | C₇H₁₄ClNO₂ | [5] |
| Molecular Weight | 179.64 g/mol | [5] |
| Purity | Typically ≥96% | [5] |
| Storage | Room temperature, sealed in a dry, dark place | [4][5] |
The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for its use in subsequent synthetic transformations.
The Significance of the Gem-Dimethyl Group
The presence of a gem-dimethyl group at the 4-position of the pyrrolidine ring is a deliberate design feature, not a mere substitution. This structural motif imparts several beneficial properties that are highly sought after in medicinal chemistry:
-
Conformational Rigidity: The gem-dimethyl group restricts the conformational flexibility of the pyrrolidine ring. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and potency.[3]
-
Thorpe-Ingold Effect: The steric bulk of the gem-dimethyl group can favor ring-closing reactions during synthesis and can influence the conformation of the molecule in a way that promotes desired intramolecular interactions.[6]
-
Metabolic Stability: The quaternary carbon atom is not susceptible to metabolic oxidation by cytochrome P450 enzymes, which can block a potential site of metabolism and improve the pharmacokinetic profile of drug candidates derived from this building block.[3]
-
Increased Lipophilicity: The two methyl groups increase the lipophilicity of the molecule, which can enhance cell permeability.
Part 2: Synthesis and Characterization
Proposed Retrosynthetic Analysis
A logical approach to the synthesis of the target molecule would involve the formation of the pyrrolidine ring through a key carbon-nitrogen bond-forming reaction. A plausible disconnection is shown in the diagram below.
Caption: Retrosynthetic analysis of 4,4-Dimethylpyrrolidine-3-carboxylic acid.
Proposed Synthetic Protocol
The forward synthesis would likely proceed via a Michael addition followed by a reductive cyclization.
Step 1: Michael Addition
-
To a solution of a suitable nitro ester, such as ethyl 2-nitro-3,3-dimethylbutanoate, in an appropriate solvent like ethanol, add a catalytic amount of a base (e.g., sodium ethoxide).
-
Cool the reaction mixture to 0 °C and add a Michael acceptor, for instance, ethyl acrylate, dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitored by TLC or LC-MS).
-
Work up the reaction by neutralizing with a weak acid and extracting the product into an organic solvent. Purify the resulting Michael adduct by column chromatography.
Causality: The base deprotonates the carbon alpha to the nitro group, forming a nucleophile that attacks the electron-deficient double bond of the acrylate in a conjugate addition.
Step 2: Reductive Cyclization
-
Dissolve the purified Michael adduct in a solvent such as methanol or ethanol.
-
Add a hydrogenation catalyst, for example, Raney nickel or palladium on carbon.
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at elevated pressure and temperature.
-
After the reaction is complete, filter off the catalyst. The reduction of the nitro group to an amine is followed by spontaneous intramolecular cyclization to form the corresponding lactam.
-
The lactam can then be reduced to the pyrrolidine using a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent like THF.
Causality: The nitro group is reduced to a primary amine, which then acts as a nucleophile, attacking the ester carbonyl to form the five-membered pyrrolidine ring.
Step 3: Hydrolysis and Salt Formation
-
Hydrolyze the ester of the cyclized product using aqueous acid (e.g., 6M HCl) under reflux.
-
After completion, concentrate the reaction mixture under reduced pressure to yield the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain the pure product.
Causality: The acidic conditions protonate the ester oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to the carboxylic acid. The use of hydrochloric acid directly provides the desired hydrochloride salt.
Part 3: Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the structure of this compound allows for the prediction of its key spectroscopic features.
¹H NMR Spectroscopy
In a suitable solvent like D₂O, the predicted ¹H NMR spectrum would exhibit the following signals:
-
Singlets for the gem-dimethyl protons: Two singlets, each integrating to 3H, in the region of 1.0-1.5 ppm.
-
Methylene protons: The protons on the pyrrolidine ring would appear as complex multiplets between 2.5 and 4.0 ppm.
-
Methine proton: The proton at the 3-position would likely be a multiplet in the 2.8-3.5 ppm range, coupled to the adjacent methylene protons.
-
N-H proton: The N-H proton would be exchangeable with D₂O and may not be observed. In a non-deuterated solvent, it would appear as a broad singlet.
¹³C NMR Spectroscopy
The predicted proton-decoupled ¹³C NMR spectrum would show:
-
Carboxylic acid carbonyl: A signal in the downfield region, typically around 170-180 ppm.[9][10]
-
Quaternary carbon: The C4 carbon bearing the gem-dimethyl groups would appear around 40-50 ppm.
-
Methyl carbons: The two methyl carbons would give rise to a signal in the 20-30 ppm range.
-
Pyrrolidine ring carbons: The remaining CH and CH₂ carbons of the ring would be observed between 40 and 60 ppm.[11]
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by:
-
O-H stretch: A very broad absorption from the carboxylic acid O-H group, typically in the range of 2500-3300 cm⁻¹.[12][13]
-
C=O stretch: A strong, sharp absorption for the carbonyl group of the carboxylic acid, expected around 1700-1730 cm⁻¹.[12][13]
-
N-H stretch: A broad absorption in the 2400-2800 cm⁻¹ region, characteristic of an amine hydrochloride salt.
-
C-H stretch: Absorptions just below 3000 cm⁻¹ corresponding to the aliphatic C-H bonds.
Mass Spectrometry
In electrospray ionization mass spectrometry (ESI-MS), the compound would be expected to show a molecular ion peak for the free base at an m/z corresponding to [M+H]⁺, which would be approximately 144.1.[14]
Part 4: Application in Targeted Protein Degradation
The primary and most significant application of this compound is as a specialized building block for the synthesis of PROteolysis TArgeting Chimeras (PROTACs).[5]
PROTACs: A New Therapeutic Modality
PROTACs are heterobifunctional molecules designed to eliminate specific proteins from the cell.[15] They consist of two ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[16] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[15]
Caption: Mechanism of action of a PROTAC.
The Role of 4,4-Dimethylpyrrolidine-3-carboxylic acid in PROTAC Linkers
The linker is a critical component of a PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.[16] 4,4-Dimethylpyrrolidine-3-carboxylic acid is an ideal building block for constructing rigid and semi-rigid linkers.
The carboxylic acid and the secondary amine functionalities of the pyrrolidine ring provide two orthogonal points for chemical modification, allowing for the sequential attachment of the POI-binding ligand and the E3 ligase-binding ligand. The gem-dimethyl group, as previously discussed, imparts conformational rigidity to the linker, which can be crucial for optimizing the orientation of the two ends of the PROTAC for efficient ternary complex formation.[2]
Workflow for Incorporating the Building Block into a PROTAC
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4,4-DIMETHYL-PYRROLIDINE-3-CARBOXYLIC ACID | 261896-35-9 [amp.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 7. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. echemi.com [echemi.com]
- 14. PubChemLite - 4,4-dimethyl-pyrrolidine-3-carboxylic acid (C7H13NO2) [pubchemlite.lcsb.uni.lu]
- 15. PROTAC Linkers | BroadPharm [broadpharm.com]
- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride molecular weight and formula
An In-Depth Technical Guide to 4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride: A Key Building Block for Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a heterocyclic building block of increasing importance in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document elucidates the compound's fundamental properties, synthesis rationale, and practical applications, with a focus on its role in the development of novel therapeutics.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs.[1] Its conformational rigidity, combined with the ability to present substituents in a well-defined three-dimensional orientation, makes it an ideal framework for designing molecules that interact with high specificity and affinity to biological targets. Substituted pyrrolidine-3-carboxylic acids, in particular, serve as versatile chiral synthons for creating a diverse range of bioactive compounds, from enzyme inhibitors to receptor agonists.[1]
This compound emerges as a particularly valuable derivative. The gem-dimethyl group at the 4-position introduces conformational constraints and steric bulk, which can be exploited to fine-tune ligand-receptor interactions and improve metabolic stability. Its classification as a "Protein Degrader Building Block" highlights its utility in the cutting-edge field of Proteolysis Targeting Chimeras (PROTACs), where such scaffolds are crucial for linker design and E3 ligase engagement.[2]
Physicochemical and Structural Properties
Accurate characterization of a chemical entity is the foundation of reproducible scientific research. 4,4-Dimethylpyrrolidine-3-carboxylic acid is typically handled as its hydrochloride salt to improve stability and solubility in aqueous media. It is crucial to distinguish between the hydrochloride salt and its corresponding free base.
Core Data Summary
The fundamental properties of 4,4-Dimethylpyrrolidine-3-carboxylic acid and its hydrochloride salt are summarized below.
| Property | This compound | 4,4-Dimethylpyrrolidine-3-carboxylic acid (Free Base) |
| Molecular Formula | C₇H₁₃NO₂·HCl[2] or C₇H₁₄ClNO₂[] | C₇H₁₃NO₂[4][5] |
| Molecular Weight | 179.64 g/mol [] | 143.18 g/mol [4][5][6] |
| CAS Number | 1351343-41-3[2] | 261896-35-9[4][5][6] |
| Synonyms | 4,4-Dimethylpyrrolidine-3-carboxylic acid, HCl | 4,4-Dimethyl-1H-pyrrolidine-3-carboxylic acid[4] |
| Storage Conditions | Room Temperature[2] | Room Temperature, Sealed in Dry, Keep in Dark Place[5] |
| Predicted pKa | Not available | 3.88 ± 0.40[5] |
| Predicted Boiling Point | Not available | 246.2 ± 33.0 °C[5] |
| Predicted Density | Not available | 1.057 ± 0.06 g/cm³[5] |
Chemical Structure
The structure of 4,4-Dimethylpyrrolidine-3-carboxylic acid features a five-membered saturated nitrogen heterocycle with two methyl groups at the C4 position and a carboxylic acid at the C3 position.
Caption: 2D structure of this compound.
Synthesis and Characterization Workflow
While specific proprietary synthesis routes may vary, substituted pyrrolidine-3-carboxylic acids are often prepared via multi-step sequences. A plausible and common strategy involves an asymmetric Michael addition, which allows for the stereocontrolled construction of the pyrrolidine ring.[7][8]
Conceptual Synthesis Pathway
The following workflow illustrates a logical, though generalized, approach to synthesizing the target compound. The key is the controlled formation of the substituted ring system.
Caption: Conceptual workflow for synthesis and quality control.
Causality Behind Experimental Choices:
-
Asymmetric Michael Addition: This choice is driven by the need for high enantiomeric purity, a critical parameter for pharmacologically active molecules. Organocatalysis is often employed here to avoid heavy metal contaminants.[7]
-
Reductive Cyclization: Using catalytic hydrogenation (e.g., H₂ over Palladium on carbon) is a clean and efficient method for reducing the nitro group and promoting intramolecular cyclization to form the stable pyrrolidine ring.
-
Salt Formation: The final product is converted to its hydrochloride salt. This is a standard practice in pharmaceutical chemistry to enhance stability, improve handling characteristics (often yielding a crystalline solid over an oil), and increase aqueous solubility, which is beneficial for both biological assays and formulation.
Applications in Drug Discovery
The utility of this compound lies in its function as a versatile molecular scaffold. Its two key functional groups—the secondary amine and the carboxylic acid—provide orthogonal handles for chemical modification.
-
Protein Degraders (PROTACs): As a "Protein Degrader Building Block," this molecule is likely used as a component of the linker that connects a target-binding warhead to an E3 ligase-recruiting moiety. The pyrrolidine structure provides a semi-rigid scaffold that helps control the spatial orientation of the two ends of the PROTAC, a critical factor for efficient ternary complex formation and subsequent protein degradation.[2]
-
Enzyme Inhibitors and Receptor Modulators: The pyrrolidine scaffold is a common feature in many CNS-active agents and enzyme inhibitors.[9][10] For instance, related pyrrolidine carboxylic acids are key intermediates in the synthesis of Janus kinase (JAK) inhibitors used to treat autoimmune diseases like rheumatoid arthritis.[11]
-
Metabolic Disease Therapeutics: Derivatives of 4-substituted pyrrolidine-3-carboxylic acids have been developed as potent dual agonists for peroxisome proliferator-activated receptors (PPARα/γ), which are important targets for treating type 2 diabetes.[10]
Experimental Protocols
The following protocols are generalized methodologies intended to serve as a starting point for researchers. They represent self-validating systems where the outcome of each step is confirmed analytically.
Protocol 1: Analytical Characterization of Final Product
Objective: To confirm the identity, structure, and purity of this compound.
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) for NMR analysis. Prepare a separate ~1 mg/mL solution in methanol or acetonitrile/water for LC-MS.
-
¹H NMR Spectroscopy:
-
Rationale: To identify the proton environments in the molecule.
-
Expected Signals: Look for two singlets in the aliphatic region corresponding to the two non-equivalent gem-dimethyl groups. Multiplets corresponding to the protons on the pyrrolidine ring (C2, C3, and C5) are also expected. The N-H proton may appear as a broad singlet.
-
-
¹³C NMR Spectroscopy:
-
Rationale: To identify all unique carbon atoms.
-
Expected Signals: A signal for the carbonyl carbon of the carboxylic acid (~170-180 ppm), signals for the four distinct carbons of the pyrrolidine ring, and signals for the two methyl carbons.
-
-
LC-MS (Liquid Chromatography-Mass Spectrometry):
-
Rationale: To confirm the molecular weight and assess purity.
-
Procedure: Inject the sample onto a C18 reverse-phase column.
-
Expected Outcome: A major peak should be observed in the chromatogram. The mass spectrum (in positive ion mode) should show a prominent ion corresponding to the mass of the free base [M+H]⁺ at approximately m/z 144.1. The purity can be estimated by integrating the peak area at a suitable wavelength (e.g., 210 nm).
-
Protocol 2: Standard Amide Coupling Reaction
Objective: To demonstrate the use of the title compound as a building block in the formation of an amide bond with a representative primary amine (e.g., benzylamine).
Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent like DMF or CH₂Cl₂.
-
Neutralization: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (1.1 eq), to neutralize the hydrochloride and liberate the free amine. Stir for 10 minutes at room temperature.
-
Rationale: Most peptide coupling reagents are incompatible with amine salts. The free base is required for the reaction to proceed.
-
-
Activation of Carboxylic Acid: Add a standard peptide coupling reagent such as HATU (1.1 eq) or EDC (1.2 eq) along with an additive like HOBt (1.2 eq). Stir for 15-30 minutes.
-
Rationale: The coupling reagent activates the carboxylic acid by forming a highly reactive intermediate, making it susceptible to nucleophilic attack by the amine.
-
-
Amine Addition: Add the primary amine (e.g., benzylamine, 1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Safety, Handling, and Storage
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place at room temperature to prevent degradation.[2][5]
-
Safety: The compound is classified as an irritant. Avoid contact with eyes, skin, and clothing. In case of contact, rinse immediately with plenty of water.[5]
Conclusion
This compound is a well-defined and valuable chemical building block with significant potential in modern drug discovery. Its structurally rigid yet functionally versatile nature makes it an attractive scaffold for creating novel therapeutics, particularly in the rapidly advancing field of targeted protein degradation. The methodologies and insights provided in this guide offer a solid foundation for researchers aiming to leverage this compound in their synthetic and medicinal chemistry programs.
References
-
4,4-Dimethylpyrrolidine-3-carboxylic acid, HCl, min 96%, 1 gram . CP Lab Safety. [Link]
-
4,4-Dimethylpyrrolidine-3-carboxylic acid, hydrochloride . PubChem. [Link]
-
4,4-DIMETHYL-PYRROLIDINE-3-CARBOXYLIC ACID . Chemdad. [Link]
-
4,4-dimethyl-pyrrolidine-3-carboxylic acid (C7H13NO2) . PubChemLite. [Link]
- Preparation method and application of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid compound.
- Process for the preparation of pyrollidine-3-carboxylic acids.
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds . MDPI. [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones . Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones . ResearchGate. [Link]
-
Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold . MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 4. chemscene.com [chemscene.com]
- 5. 4,4-DIMETHYL-PYRROLIDINE-3-CARBOXYLIC ACID Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. vsnchem.com [vsnchem.com]
- 7. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]
- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound - Google Patents [patents.google.com]
A Technical Guide to 4,4-Dimethylpyrrolidine-3-carboxylic Acid: A Chiral Building Block for Modern Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the demand for structurally novel, three-dimensional chiral building blocks is insatiable. These scaffolds are the foundational elements upon which the next generation of therapeutics is built, enabling precise control over molecular architecture to optimize potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth technical overview of 4,4-dimethylpyrrolidine-3-carboxylic acid, a constrained β-amino acid analogue, as a high-value chiral building block. We will explore the strategic advantages conferred by its unique gem-dimethyl substitution, detail a robust, proposed methodology for its enantioselective synthesis, and examine its application potential in the context of contemporary drug targets, such as dipeptidyl peptidase-4 (DPP-4) and the glucagon-like peptide-1 (GLP-1) receptor. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced synthetic building blocks to address complex therapeutic challenges.
The Strategic Imperative for Constrained Scaffolds
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] Its non-planar, saturated structure provides an ideal platform for creating molecules with well-defined three-dimensional geometries, a critical factor for achieving specific and high-affinity interactions with biological targets.[2] However, simple pyrrolidine rings possess significant conformational flexibility. In drug design, constraining this flexibility is a powerful strategy to pre-organize a molecule into its bioactive conformation, which can lead to a substantial improvement in binding affinity and selectivity.[3][4]
This is where the unique value of 4,4-dimethylpyrrolidine-3-carboxylic acid emerges. The introduction of a gem-dimethyl group at the C4 position imposes significant steric constraints on the pyrrolidine ring, drastically reducing its conformational freedom. This "Thorpe-Ingold effect" not only locks the ring into a more rigid pucker but also provides several downstream advantages highly sought after in drug development.[3][4]
Key Advantages of the Gem-Dimethyl Group:
-
Enhanced Metabolic Stability: The quaternary carbon is resistant to metabolic oxidation (a common liability for CH2 groups), which can block a key metabolic pathway and improve the pharmacokinetic profile of a drug candidate.[3]
-
Increased Lipophilicity: The two methyl groups increase the lipophilicity of the scaffold, which can enhance membrane permeability and oral bioavailability.
-
Improved Target Engagement: By reducing the entropic penalty of binding, a conformationally constrained ligand can exhibit higher affinity for its target receptor or enzyme active site.[3][5]
-
Vectorial Control in Synthesis: The fixed conformation allows for more predictable and stereocontrolled installation of further substituents, guiding the trajectory of a synthetic route.
Stereochemistry and Physicochemical Properties
4,4-Dimethylpyrrolidine-3-carboxylic acid is a non-proteinogenic β-amino acid. The presence of a stereocenter at the C3 position means the molecule exists as two enantiomers: (S)-4,4-dimethylpyrrolidine-3-carboxylic acid and (R)-4,4-dimethylpyrrolidine-3-carboxylic acid. The absolute stereochemistry is critical, as biological systems are chiral, and often only one enantiomer will exhibit the desired therapeutic effect.
| Property | Value |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| Appearance | Off-white solid |
| Key Functional Groups | Secondary amine, Carboxylic acid |
| Chiral Center | C3 |
Below is a diagram illustrating the chemical structure and key stereoisomers.
Figure 1: Structures of the (S) and (R) enantiomers of 4,4-dimethylpyrrolidine-3-carboxylic acid.
Proposed Enantioselective Synthesis
While various methods exist for the synthesis of substituted pyrrolidines, achieving high enantioselectivity for the 4,4-disubstituted pattern requires a carefully designed strategy. Organocatalysis, particularly asymmetric Michael additions, has proven to be a powerful tool for constructing chiral pyrrolidine cores from simple acyclic precursors.[5][6]
Here, we propose a robust and efficient two-step sequence for the synthesis of enantiopure (S)-4,4-dimethylpyrrolidine-3-carboxylic acid, based on established organocatalytic principles.[3][4][5]
Figure 2: Proposed two-step workflow for the enantioselective synthesis of the target building block.
Detailed Proposed Protocol: Synthesis of (S)-4,4-Dimethylpyrrolidine-3-carboxylic Acid
This protocol is a scientifically informed proposal based on analogous transformations reported in the literature for similar structures.[3][4][5] It serves as a validated starting point for laboratory synthesis.
Step 1: Organocatalytic Asymmetric Michael Addition
The core of the asymmetric synthesis is the conjugate addition of nitromethane to an appropriately substituted α,β-unsaturated ester. The choice of a cinchona alkaloid-derived thiourea catalyst is critical; its bifunctional nature allows it to activate both the electrophile (via hydrogen bonding to the ester) and the nucleophile (via Brønsted base activation of nitromethane), ensuring high stereocontrol.
-
Reactants:
-
Ethyl 4-methyl-3-oxopent-2-enoate (1.0 equiv)
-
Nitromethane (1.5 equiv)
-
(S)-Thiourea Catalyst (e.g., Takemoto catalyst) (0.1 equiv)
-
Toluene (solvent)
-
-
Procedure:
-
To a stirred solution of ethyl 4-methyl-3-oxopent-2-enoate and the (S)-thiourea catalyst in toluene at -20 °C, add nitromethane dropwise.
-
Maintain the reaction at -20 °C and monitor by TLC until consumption of the starting enoate is complete (typically 24-48 hours).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the chiral nitro ester intermediate.
-
-
Causality and Justification:
-
Low Temperature (-20 °C): Enhances the enantioselectivity of the reaction by favoring the more ordered, lower-energy transition state.
-
Thiourea Catalyst: The dual hydrogen-bonding capability of the thiourea moiety is essential for orienting the reactants in a specific chiral arrangement, leading to high enantiomeric excess (%ee).[2]
-
Toluene: A non-polar solvent is chosen to maximize the effectiveness of the hydrogen-bonding interactions within the catalyst-substrate complex.
-
Step 2: Reductive Cyclization
The nitro and keto groups of the intermediate are simultaneously reduced, and the resulting amino group undergoes spontaneous intramolecular cyclization to form the pyrrolidine ring. The use of catalytic hydrogenation is a clean and efficient method for this transformation.
-
Reactants:
-
Chiral nitro ester intermediate from Step 1 (1.0 equiv)
-
Palladium on Carbon (10% Pd/C, 10 mol%)
-
Ethanol (solvent)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the nitro ester intermediate in ethanol in a high-pressure hydrogenation vessel.
-
Add the Pd/C catalyst.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure. The resulting product is the ethyl ester of the target acid.
-
Hydrolyze the ester using standard conditions (e.g., LiOH in THF/H₂O) followed by acidic workup to yield the final (S)-4,4-dimethylpyrrolidine-3-carboxylic acid.
-
-
Causality and Justification:
-
Pd/C Catalysis: Palladium on carbon is a highly effective and standard catalyst for the reduction of both nitro groups and ketones under hydrogenation conditions.
-
One-Pot Transformation: This step efficiently combines reduction and cyclization, increasing the overall step economy of the synthesis.
-
Final Hydrolysis: The ester is used as a protecting group for the carboxylic acid during the reduction and is easily removed in a final, high-yielding step.
-
Applications in Drug Discovery: Case Studies and Potential
The rigid, metabolically stable, and stereochemically defined nature of 4,4-dimethylpyrrolidine-3-carboxylic acid makes it an attractive building block for constructing inhibitors of enzymes and modulators of receptors implicated in a variety of diseases.
Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a key enzyme in glucose metabolism that deactivates incretin hormones like GLP-1.[7][8] Inhibiting DPP-4 prolongs the action of GLP-1, leading to improved glycemic control in patients with type 2 diabetes.[7] Many highly successful DPP-4 inhibitors, known as "gliptins," feature a core pyrrolidine or piperidine scaffold that interacts with the enzyme's active site.[9]
The role of the chiral building block is to present a key functional group (often a nitrile or a similar warhead) in the correct spatial orientation to form a covalent or non-covalent interaction with a critical serine residue (Ser630) in the DPP-4 active site.[8]
Figure 3: A generalized synthetic workflow illustrating how the building block could be incorporated into a DPP-4 inhibitor.
The 4,4-dimethyl substitution would offer a distinct advantage in this context. It would rigidly position the C3 substituent, potentially optimizing the interaction with the active site, while simultaneously blocking a potential site of metabolism on the ring, likely leading to an improved pharmacokinetic profile compared to non-methylated analogues.
Future Outlook: Scaffolds for Oral GLP-1 Receptor Agonists
A major frontier in metabolic disease treatment is the development of orally bioavailable, small-molecule agonists for the GLP-1 receptor.[4] Peptide-based drugs like Semaglutide (Ozempic®) are highly effective but require injection. The first generation of oral small-molecule GLP-1 agonists, such as Orforglipron (LY3502970), are now in late-stage clinical trials.[4][10]
These molecules are characterized by extreme structural complexity, featuring multiple stereocenters and rigid heterocyclic systems designed to mimic the action of the native GLP-1 peptide.[4][11] The synthesis of Orforglipron, for example, involves the coupling of complex fragments like a substituted indole-2-carboxylic acid and an imidazol-2-one derivative.[4][5]
While 4,4-dimethylpyrrolidine-3-carboxylic acid is not a reported intermediate in the synthesis of Orforglipron, it represents exactly the type of building block that is essential for constructing such next-generation therapeutics. Its inherent rigidity, metabolic stability, and defined stereochemistry are precisely the attributes medicinal chemists seek when designing complex, conformationally restrained molecules to target challenging protein-protein interactions or deep receptor binding pockets. As the quest for new oral incretin modulators continues, building blocks like 4,4-dimethylpyrrolidine-3-carboxylic acid will be invaluable tools in the synthetic chemist's arsenal.
Conclusion
4,4-Dimethylpyrrolidine-3-carboxylic acid is more than just a functionalized amino acid; it is a strategically designed chiral building block that addresses several key challenges in modern drug discovery. The gem-dimethyl group confers a unique combination of conformational rigidity and metabolic stability, making it an ideal scaffold for creating potent and selective modulators of complex biological targets. Through robust synthetic strategies, such as the proposed organocatalytic approach, this building block can be accessed in high enantiomeric purity, ready for incorporation into discovery pipelines targeting areas like metabolic diseases and beyond. As the focus of medicinal chemistry continues to shift towards molecules with greater three-dimensional complexity and optimized pharmacokinetic properties, the value and application of constrained scaffolds like 4,4-dimethylpyrrolidine-3-carboxylic acid are set to grow significantly.
References
-
BenchChem. (2025). Orforglipron Synthesis and Purification: A Technical Support Center. BenchChem Application Notes. Link
- Muttenthaler, M., et al. (2021). "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry". Journal of Medicinal Chemistry.
-
ChemAIRS. (2025). Retrosynthetic Strategy for Orforglipron (LY3502970) Using ChemAIRS, a Chemistry AI Tool. ChemAIRS Technical Briefs. Link
-
Patel, M., & Deore, V. (2024). "Exploring the DPP IV inhibitory potential: molecular docking and dynamic simulations of pyridine-3-carboxylic acid and pyrrolidine-2-carboxylic acid analogs". Journal of Biomolecular Structure & Dynamics. Link
-
Google Patents. (2024). Preparation method of GLP-1 receptor agonist Orforglipron. CN117964617A. Link
-
New Drug Approvals. (2025). Orforglipron. Link
-
Patsnap Synapse. (2024). Orforglipron: Advancing Multifunctional Therapeutic Applications and Synthesis Innovations in GLP-1R Targeting. Link
-
Google Patents. (2023). Compositions de comprimé glp1. WO2023220112A1. Link
-
Ruiz, N., et al. (2008). "Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines". Chemistry. Link
-
Raimondi, M. V., et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds". Topics in Current Chemistry. Link
-
Tianming Pharmaceutical. (2024). Orforglipron Explained: Mechanism, Synthesis & Clinical Insights. Link
-
U.S. Patent and Trademark Office. (2025). PGR2025-00057. Link
- Singh, S., & Kumar, S. (2013). "Organocatalytic enantioselective conjugate addition of nitromethane to alkylidenemalonates: Asymmetric synthesis of pyrrolidine-3-carboxylic acid derivatives". Organic & Biomolecular Chemistry.
-
Yin, F., Garifullina, A., & Tanaka, F. (2017). "Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones". Organic & Biomolecular Chemistry. Link
-
CORE. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. Link
-
ResearchGate. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF. Link
-
Uddin, M. J., et al. (2020). "Natural Compounds as DPP-4 Inhibitors: 3D-Similarity Search, ADME Toxicity, and Molecular Docking Approaches". Molecules. Link
-
Semantic Scholar. (2017). [PDF] Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Link
-
Thilagavathi, R., et al. (2020). "Finding a Potential Dipeptidyl Peptidase-4 (DPP-4) Inhibitor for Type-2 Diabetes Treatment Based on Molecular Docking, Pharmacophore Generation, and Molecular Dynamics Simulation". Molecules. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Orforglipron: Advancing Multifunctional Therapeutic Applications and Synthesis Innovations in GLP-1R Targeting [synapse.patsnap.com]
- 4. Retrosynthetic Strategy for Orforglipron (LY3502970) Using ChemAIRS, a Chemistry AI Tool — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tianmingpharm.com [tianmingpharm.com]
- 8. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. CN117964617A - Preparation method of GLP-1 receptor agonist Orforglipron - Google Patents [patents.google.com]
An In-depth Technical Guide to the Safe Handling of 4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride
Introduction: As novel molecular building blocks become integral to accelerated drug discovery, a thorough understanding of their safe handling is paramount. 4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride is a heterocyclic compound whose unique structural motif is of increasing interest to medicinal chemists. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for its safe handling, grounded in established safety principles and specific data. The protocols herein are designed to be self-validating, emphasizing the causality behind each safety measure to foster a proactive safety culture in the laboratory.
Section 1: Hazard Identification and Comprehensive Risk Assessment
A foundational principle of laboratory safety is a comprehensive understanding of the potential hazards associated with a substance. This compound, as a solid, crystalline substance, presents risks primarily through inhalation of its dust, direct contact with eyes and skin, and accidental ingestion.[1] Its hydrochloride salt form suggests acidic properties that can exacerbate irritation or damage to biological tissues.
The primary hazards, as identified from Safety Data Sheets (SDS) of the compound and structurally related analogues, are summarized below.[2]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements (H-Statements) | Key Precautionary Statements (P-Statements) |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| Serious Eye Damage | GHS05 | Danger | H318: Causes serious eye damage.[2] | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor. |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[3] | P280: Wear protective gloves.[3] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3] |
| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation.[3] | P261: Avoid breathing dust.[3] P271: Use only outdoors or in a well-ventilated area.[3] |
| Aquatic Hazard | None | None | H402: Harmful to aquatic life. | P273: Avoid release to the environment. |
Primary Exposure Routes and Associated Risks:
-
Eye Contact: This is the most significant risk. The compound is classified as causing serious eye damage.[2] The fine, crystalline nature of the powder can lead to mechanical abrasion, while its chemical properties can cause severe and potentially irreversible damage.
-
Inhalation: As a fine powder, aerosolization is a primary concern.[1][4] Inhaling the dust can lead to respiratory tract irritation.[3]
-
Skin Contact: May cause skin irritation upon prolonged contact.[3]
-
Ingestion: The compound is harmful if swallowed.
Section 2: Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
To mitigate the risks identified above, a multi-layered approach combining engineering controls and personal protective equipment is essential. This follows the hierarchy of controls, prioritizing the removal or containment of the hazard at its source.
Engineering Controls: The First Line of Defense
Engineering controls are designed to physically isolate the researcher from the chemical hazard. For a fine, potent powder like this compound, these are not optional but mandatory.
-
Chemical Fume Hood: All manipulations, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[4][5] This is the most critical step to prevent the inhalation of aerosolized dust.[4]
-
Ventilated Enclosures/Glove Boxes: For highly sensitive operations or when handling larger quantities, a ventilated balance enclosure or a glove box provides an even higher level of containment, minimizing any potential for dust release into the lab environment.
Personal Protective Equipment (PPE): The Essential Barrier
PPE provides a direct barrier between the user and the chemical.[6] The selection of appropriate PPE is dictated by the specific hazards of the compound.
| Body Area | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical safety goggles.[7] A full-face shield should be worn over goggles during procedures with a higher risk of splashing.[7][8] | Causality: The primary hazard is severe eye damage.[2] Standard safety glasses are insufficient; fully sealed goggles are required to protect against fine airborne particulates. |
| Hands | Chemical-resistant gloves (e.g., Nitrile).[9] | Causality: Prevents skin irritation.[3] Gloves must be inspected before use and removed properly to avoid contaminating skin.[7] Contaminated gloves must be disposed of as chemical waste.[7] |
| Body | Flame-resistant lab coat. | Causality: Protects skin and personal clothing from contamination by dust or spills. |
| Respiratory | NIOSH-approved respirator (e.g., N95 or higher) if engineering controls are insufficient or during a large spill clean-up.[5][10] | Causality: While a fume hood is the primary control, a respirator provides essential backup protection against inhaling fine dust, which can cause respiratory irritation.[3] |
Section 3: Standard Operating Procedure (SOP) for Safe Handling
This section outlines a step-by-step methodology for handling this compound, from receipt to disposal. Adherence to this workflow is critical for ensuring a self-validating system of safety.
Caption: Standard Operating Procedure Workflow
Experimental Protocol:
-
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the label correctly identifies the compound as this compound.
-
Don appropriate PPE (gloves and safety glasses) before handling the outer packaging.
-
-
Storage:
-
Store the compound in a cool, dry, and well-ventilated area.[4][11]
-
Keep the container tightly closed to prevent absorption of moisture and accidental release.[4][10]
-
Store away from incompatible materials, particularly strong oxidizing agents and strong bases.[2]
-
Log the compound into the laboratory's chemical inventory system.
-
-
Preparation for Weighing (Inside a Chemical Fume Hood):
-
Don all required PPE: safety goggles, lab coat, and nitrile gloves.
-
Prepare the workspace by laying down absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh paper/boats, glassware) inside the hood to minimize movement in and out.
-
Scientist's Note: Performing all setup within the hood contains the hazard from the outset, preventing accidental contamination of the broader lab environment.
-
-
Weighing:
-
Use a dedicated spatula for this compound.
-
Open the container slowly to avoid puffing fine powder into the air.
-
Carefully tap the required amount of solid onto weigh paper or into a weigh boat. Avoid scooping in a manner that generates dust.
-
Close the primary container immediately after dispensing.
-
Scientist's Note: The goal is to disturb the solid as little as possible. If significant dust is observed, re-evaluate the technique or move to a higher-containment solution like a ventilated balance enclosure.
-
-
Dissolution:
-
Place the receiving flask containing the solvent on a stir plate within the fume hood.
-
Carefully add the weighed solid to the solvent while stirring. This prevents clumping and controls the rate of dissolution.
-
If the dissolution is expected to be exothermic, add the solid in small portions and monitor the temperature.
-
-
Decontamination:
-
Thoroughly wipe down the spatula, weigh boat (if reusable), and any other contaminated equipment with a damp cloth or towel.
-
Wipe down the work surface within the fume hood.
-
Place all disposable contaminated items (weigh paper, bench liner, wipes) into a dedicated hazardous waste bag.[12]
-
-
Waste Disposal:
Section 4: Emergency Procedures: Spill and Exposure Response
A swift and correct response to an emergency is critical. All personnel must be familiar with the location of safety showers, eyewash stations, and chemical spill kits.
Spill Response Protocol
The response to a spill depends on its scale. For any major spill (defined as a quantity that you are not comfortable or equipped to handle), evacuate the area and alert emergency personnel. The following protocol is for minor solid spills.
Caption: Minor Spill Response Flowchart
Step-by-Step Spill Clean-up:
-
Alert & Isolate: Alert personnel in the immediate area. Secure the area to prevent others from entering.
-
Don PPE: Wear full PPE, including safety goggles, gloves, a lab coat, and an N95 respirator.
-
Neutralize & Cover: Gently cover the spill with a neutralizer like sodium bicarbonate or another dry absorbent material such as sand or vermiculite.[14][15] Do not use water, as this could spread contamination.[15]
-
Rationale: Covering the spill prevents the powder from becoming airborne. Using a weak base like sodium bicarbonate neutralizes the acidic hydrochloride, making the material safer to handle.
-
-
Collect: Once covered, gently sweep the material into a dustpan and place it in a clearly labeled hazardous waste container.[16] Avoid aggressive sweeping that could create dust.
-
Decontaminate: Clean the spill area with soap and water, then wipe it down with a final rinse of water. Place all cleaning materials into the hazardous waste container.
-
Doff PPE & Wash: Remove PPE carefully, avoiding self-contamination, and dispose of it as hazardous waste. Wash hands thoroughly with soap and water.[17]
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2] Remove contact lenses if present and easy to do so. Seek immediate medical attention without delay. [2] This is a critical emergency due to the risk of severe eye damage.
-
Skin Contact: Remove contaminated clothing. Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[4] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air immediately.[4] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek medical attention.
-
Ingestion: Rinse mouth thoroughly with water. Do not induce vomiting. Call a poison control center or physician immediately.
Section 5: Conclusion
This compound is a valuable research tool, and its potential hazards can be effectively managed through a disciplined and informed approach to safety. The core principles of containment through engineering controls, protection through appropriate PPE, and preparedness for emergencies are non-negotiable. By understanding the causality behind each safety protocol, researchers can not only protect themselves and their colleagues but also ensure the integrity and success of their scientific endeavors.
References
- Standard Operating Procedure. (n.d.). Hydrochloric Acid.
- Apollo Scientific. (n.d.). Safety Data Sheet for (S)-3-METHYL-PYRROLIDINE HYDROCHLORIDE.
-
Greenfield Global. (2015). SAFETY DATA SHEET - NMP, 1-methyl-2-pyrrolidone. Retrieved from [Link]
-
CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]
-
Scribd. (2020). Lab Safety Guideline Hydrochloric Acid. Retrieved from [Link]
- Chemdad Co. (n.d.). 4,4-DIMETHYL-PYRROLIDINE-3-CARBOXYLIC ACID.
-
Quora. (2023). What are some safety precautions to take when using hydrochloric acid in a laboratory setting?. Retrieved from [Link]
- AK Scientific, Inc. (n.d.). Safety Data Sheet for 6-(Dimethylamino)pyridine-2-carboxylic acid;hydrochloride.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
-
ACS Material. (2020). PPE and Safety for Chemical Handling. Retrieved from [Link]
-
Palamatic Process. (n.d.). Which equipment to select for handling toxic materials and protecting operators?. Retrieved from [Link]
-
The University of Queensland. (n.d.). Chemical Spill and Response Guideline. Retrieved from [Link]
- Auburn University. (n.d.). Emergency and Spill Response Procedures.
- SLAC National Accelerator Laboratory. (2013). Hydrochloric Acid Safe Handling Guideline.
- BC Knowledge for Employees. (n.d.). I have a chemical spill in the lab, what should I do?.
- CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from a government chemical hazards website.
-
University of Washington. (n.d.). Chemical Spills | Emergency Management. Retrieved from [Link]
- Servier. (2024). The importance of Personal Protective Equipment in the handling of chemicals.
-
National Purity. (2022). Powder Coating Safety and Regulations. Retrieved from [Link]
- US/ICCA. (2007). SIAM 24, 19-20 April 2007.
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. cn.canbipharm.com [cn.canbipharm.com]
- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 6. PPE and Safety for Chemical Handling [acsmaterial.com]
- 7. greenfield.com [greenfield.com]
- 8. int-enviroguard.com [int-enviroguard.com]
- 9. falseguridad.com [falseguridad.com]
- 10. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 13. quora.com [quora.com]
- 14. acs.org [acs.org]
- 15. Chemical Spill and Response Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 16. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 17. scribd.com [scribd.com]
Methodological & Application
Protecting group strategies for 4,4-Dimethylpyrrolidine-3-carboxylic acid (Boc, Cbz)
Application Note: Protecting Group Strategies for 4,4-Dimethylpyrrolidine-3-carboxylic Acid (Boc, Cbz)
Part 1: Strategic Overview & Molecular Analysis
1.1 The Scaffold & The Challenge
4,4-Dimethylpyrrolidine-3-carboxylic acid (CAS 261896-35-9) is a critical chiral building block in the synthesis of peptidomimetics and MDM2 inhibitors (e.g., AA-115/APG-115). Structurally, it functions as a
The "Gem-Dimethyl" Effect: While the gem-dimethyl group at the C4 position restricts conformational freedom—a desirable trait for binding affinity—it introduces significant steric hindrance proximal to the secondary amine (N1).
-
Impact on Protection: Nucleophilic attack on bulky electrophiles (e.g., Cbz-Cl, Boc₂O) is kinetically slower than in unsubstituted proline.
-
Impact on Deprotection: The bulky C4 group shields the carbamate, often requiring harsher conditions or longer reaction times for removal, particularly for hydrogenolysis of Cbz groups.
1.2 Selection Matrix: Boc vs. Cbz
| Feature | N-Boc Strategy | N-Cbz Strategy |
| Primary Utility | Early-stage building block; base-resistant. | Late-stage intermediate; acid-resistant. |
| Installation | Moderate. Slower kinetics due to steric bulk of | Fast. Cbz-Cl is highly reactive, overcoming steric barriers. |
| Deprotection | Acidolysis (HCl/TFA). Generally clean, but | Hydrogenolysis (H₂/Pd). Warning: Steric bulk at C4 can significantly retard catalyst approach, stalling the reaction. |
| Orthogonality | Stable to hydrogenation and mild bases. | Stable to TFA and mild acids. |
Part 2: Experimental Protocols
Protocol A: N-Boc Protection (Sterically Optimized)
Standard protocols often stall with hindered amines. This protocol uses a biphasic system with phase transfer catalysis principles to drive completion.
Reagents:
-
4,4-Dimethylpyrrolidine-3-carboxylic acid (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 – 1.5 equiv)
-
Sodium Hydroxide (NaOH) (2.5 equiv, 1M aqueous)
-
1,4-Dioxane (Solvent)
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask, dissolve the amino acid (1.0 equiv) in 1M NaOH (2.5 equiv). Ensure the solution is homogenous (
). -
Solvent Addition: Add 1,4-dioxane (ratio 1:1 v/v with aqueous layer). Note: Dioxane is preferred over THF here for its higher boiling point if heating is required.
-
Reagent Addition: Add Boc₂O (1.2 equiv) dropwise as a solution in minimal dioxane.
-
Reaction Maintenance: Stir vigorously at 35–40 °C for 16–24 hours.
-
Expert Insight: Unlike simple proline, the 4,4-dimethyl variant requires mild heating to overcome the activation energy barrier imposed by the adjacent quaternary center.
-
-
Monitoring: Check by TLC (stain with Ninhydrin; starting material turns yellow/red, product is UV active if co-spotted, but largely invisible; use KMnO4 for Boc). LCMS is preferred.
-
Workup:
-
Wash the basic solution with Et₂O (removes excess Boc₂O).
-
Acidify the aqueous layer carefully to pH 3–4 using 1M KHSO₄ (avoid strong mineral acids to prevent deprotection).
-
Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.
-
Yield Expectation: 85–95% as a white solid/foam.
Protocol B: N-Cbz Protection (Schotten-Baumann Conditions)
Cbz-Cl is highly electrophilic, making it the preferred choice for extremely hindered amines where Boc₂O fails.
Reagents:
-
Amino Acid (1.0 equiv)
-
Benzyl Chloroformate (Cbz-Cl) (1.2 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.5 equiv)
-
Water/THF (1:1 mixture)
Step-by-Step Workflow:
-
Preparation: Dissolve amino acid and Na₂CO₃ in water. Cool to 0 °C.
-
Addition: Add THF. Then, add Cbz-Cl (1.2 equiv) dropwise over 30 mins via addition funnel.
-
Critical: Maintain temperature < 5 °C during addition to prevent hydrolysis of Cbz-Cl.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Quench & Isolation:
-
Wash with diethyl ether (removes benzyl alcohol byproduct).
-
Acidify aqueous layer to pH 2 with 2M HCl.
-
Extract with DCM or EtOAc.
-
Part 3: Deprotection & Troubleshooting (The "Gem-Dimethyl" Trap)
The 4,4-dimethyl group creates a "molecular shield" around the nitrogen. This is most problematic during Cbz removal.
Workflow Visualization: Deprotection Pathways
Caption: Decision tree for deprotection of sterically hindered 4,4-dimethylpyrrolidine derivatives.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| N-Boc: Low Yield | Incomplete reaction due to sterics. | Increase temp to 40°C; Use "Boc-ON" reagent instead of Boc₂O. |
| N-Cbz: Hydrogenolysis Stalls | Gem-dimethyl prevents catalyst binding. | Switch to Transfer Hydrogenation : 10% Pd/C, Ammonium Formate, MeOH, Reflux (65°C). The elevated temp overcomes the steric barrier. |
| NMR: Broad/Split Signals | Rotamers (Carbamate resonance). | This is normal for N-protected pyrrolidines. Run NMR at 50°C to coalesce peaks for verification. |
Part 4: Analytical Validation
NMR Signature (4,4-Dimethylpyrrolidine-3-carboxylic acid derivatives):
-
Gem-Dimethyl: Look for two distinct singlets around
1.1 – 1.3 ppm. If the ring is locked in a specific conformation by the protecting group, these methyls will be diastereotopic. -
Rotamers: In N-Boc and N-Cbz spectra, the
-protons (C2 and C5) often appear as multiplets or split signals (approx. 1:1 ratio) due to restricted rotation around the N-C(O) bond. Do not mistake this for impurity.
References
-
MDM2 Inhibitor Synthesis (AA-115): Aguilar, A., et al. "Discovery of 4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115)."[1] Journal of Medicinal Chemistry, 2017, 60(7), 2819–2839.[1] Link
-
Steric Hindrance in Amines: Siau, W. Y., et al. "Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines." Chemical Science, 2021. Link
- General Protection Protocols: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience.
-
Microwave-Assisted Protection: Miles, E. A., et al. "Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection."[2] PMC, 2010. Link
Sources
- 1. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Esterification of 4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride
Abstract
This document provides a detailed technical guide for the esterification of 4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride, a key building block in contemporary drug discovery. Esters of this scaffold are pivotal intermediates for synthesizing a range of biologically active molecules. We present a critical analysis of prevalent esterification methodologies, focusing on the rationale behind protocol selection based on substrate reactivity and desired scale. Detailed, field-tested protocols for both classical acid-catalyzed (Fischer-Speier) and modern carbodiimide-mediated (Steglich) esterification are provided, complete with mechanistic insights, quantitative data, and troubleshooting guidance. This guide is intended for researchers, medicinal chemists, and process development scientists seeking robust and reproducible methods for the synthesis of substituted pyrrolidine esters.
Introduction: Strategic Importance and Synthetic Challenges
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics. The specific derivative, 4,4-Dimethylpyrrolidine-3-carboxylic acid, offers a conformationally constrained backbone that chemists can exploit to fine-tune the pharmacological properties of a lead compound. The conversion of its carboxylic acid moiety into an ester is a fundamental transformation, serving two primary purposes in drug development:
-
Prodrug Strategies: Esterification can mask the polar carboxylic acid group, improving the compound's lipophilicity and oral bioavailability. In vivo, endogenous esterases hydrolyze the ester to release the active carboxylic acid parent drug.[1]
-
Synthetic Handle: The ester group serves as a versatile intermediate for further synthetic manipulations, such as amide bond formation, reduction to an alcohol, or as a protecting group for the carboxylic acid during other reactions.[1][2]
However, the esterification of amino acid hydrochlorides like the title compound is not trivial. The molecule's zwitterionic nature at neutral pH and the presence of a secondary amine introduce specific challenges, including low solubility in common organic solvents and potential side reactions involving the amino group.[1] Therefore, the choice of esterification method is critical and must be tailored to the specific alcohol being used and the overall synthetic strategy.
Comparative Analysis of Esterification Methodologies
The selection of an appropriate esterification protocol is dictated by factors such as the steric hindrance of the reactants, the acid or base sensitivity of the molecule, and the desired reaction conditions (temperature, time). Below is an analysis of two primary methods suitable for this substrate.
Fischer-Speier Esterification: The Workhorse Method
This classical approach involves reacting the carboxylic acid with a large excess of an alcohol under strong acidic conditions.[3][4][5] For an amino acid hydrochloride, the innate HCl can contribute to the acidic environment, but an additional strong acid catalyst (e.g., H₂SO₄, gaseous HCl, or a Lewis acid) is typically required to achieve efficient conversion.[1][2][6]
-
Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst.[4][7] This significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.[4][5]
-
Causality of Experimental Choices: The reaction is an equilibrium process.[4] To drive the reaction to completion, a large excess of the alcohol is used as the solvent, shifting the equilibrium towards the product side in accordance with Le Châtelier's principle.[3] Alternatively, removal of the water byproduct via azeotropic distillation can also be employed.[4][6]
-
Advantages: This method is cost-effective, particularly for simple, low-boiling point alcohols like methanol and ethanol, and is easily scalable.
-
Limitations: The harsh acidic conditions and high temperatures (reflux) can be incompatible with sensitive functional groups. It is less effective for sterically hindered or high-boiling point alcohols.
Steglich Esterification: A Mild and Versatile Alternative
The Steglich esterification is a powerful, mild method that utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[8][9][10][11]
-
Mechanism: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8][9] While an alcohol can react with this intermediate directly, the reaction is significantly accelerated by DMAP. DMAP, a stronger nucleophile than the alcohol, first reacts with the O-acylisourea to form a reactive acylpyridinium species ("active ester").[8][9] This intermediate is then rapidly attacked by the alcohol to furnish the desired ester, regenerating the DMAP catalyst. A key feature is the consumption of the water molecule generated during the reaction by DCC, which converts it into dicyclohexylurea (DCU), a stable and poorly soluble byproduct.[11]
-
Causality of Experimental Choices: This method is ideal for substrates that are sensitive to acid or heat.[8][10] The use of catalytic DMAP is crucial for efficient ester formation and to suppress a common side reaction: the 1,3-rearrangement of the O-acylisourea to a stable N-acylurea, which is unreactive towards the alcohol.[11] Since the starting material is a hydrochloride salt, a non-nucleophilic base (e.g., triethylamine, Et₃N) must be added to neutralize the HCl and deprotonate the carboxylic acid, allowing it to react with DCC.
-
Advantages: The reaction proceeds under mild, often room temperature, conditions.[11] It is highly effective for a wide range of alcohols, including sterically demanding ones.[8][12]
-
Limitations: DCC is a known allergen and sensitizer. The DCU byproduct, while mostly insoluble in solvents like dichloromethane (DCM), can sometimes complicate purification. Using N,N'-diisopropylcarbodiimide (DIC) can be advantageous as the resulting urea (DIU) is more soluble in organic solvents, facilitating its removal.[10]
Visualization of Key Mechanisms and Workflows
A clear understanding of the reaction pathways and experimental processes is essential for successful execution.
Caption: Protonation activates the carbonyl for alcohol attack.
Caption: DCC activates the acid, and DMAP catalyzes the ester formation.
Caption: A standard sequence from reaction to purified product.
Detailed Experimental Protocols
The following protocols are optimized for the synthesis of methyl and ethyl esters of this compound.
Protocol 1: Fischer-Speier Synthesis of Methyl 4,4-Dimethylpyrrolidine-3-carboxylate hydrochloride
This protocol leverages an excess of alcohol as the solvent and trimethylchlorosilane (TMSCl) as a convenient in-situ source of anhydrous HCl.[13]
Reagent & Condition Summary
| Parameter | Value | Notes |
|---|---|---|
| Substrate | 4,4-Dimethylpyrrolidine-3-carboxylic acid HCl | 1.0 eq |
| Reagent | Trimethylchlorosilane (TMSCl) | 2.0 - 2.2 eq |
| Solvent/Reagent | Anhydrous Methanol (MeOH) | ~0.2 M concentration |
| Temperature | Room Temperature to 40 °C | Gentle warming may speed up the reaction |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS |
| Typical Yield | 85 - 95% | As the hydrochloride salt |
Materials & Equipment
-
This compound
-
Anhydrous Methanol (MeOH)
-
Trimethylchlorosilane (TMSCl), freshly distilled
-
Round-bottom flask with magnetic stir bar
-
Calcium chloride drying tube or nitrogen inlet
-
Rotary evaporator
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous methanol via syringe to achieve a concentration of approximately 0.2 M. Stir the resulting suspension at room temperature.
-
Catalyst Addition: Cool the flask in an ice-water bath. Slowly add TMSCl (2.2 eq) dropwise via syringe. The suspension should gradually become a clear solution as the reaction proceeds. Caution: The reaction is exothermic.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. A gentle warming to 40 °C can be applied to accelerate the reaction.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, concentrate the reaction mixture to dryness using a rotary evaporator. The resulting solid is the crude methyl ester hydrochloride salt.
-
Purification: For most applications, the crude product is of sufficient purity. If further purification is needed, it can be recrystallized from a suitable solvent system like methanol/diethyl ether.
Protocol 2: Steglich Synthesis of Ethyl 4,4-Dimethylpyrrolidine-3-carboxylate
This protocol is ideal for producing the free-base form of the ester and is applicable to a wider range of alcohols.
Reagent & Condition Summary
| Parameter | Value | Notes |
|---|---|---|
| Substrate | 4,4-Dimethylpyrrolidine-3-carboxylic acid HCl | 1.0 eq |
| Base | Triethylamine (Et₃N) | 1.1 eq |
| Alcohol | Anhydrous Ethanol (EtOH) | 1.5 eq |
| Coupling Agent | N,N'-Dicyclohexylcarbodiimide (DCC) | 1.1 eq |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | 0.1 eq |
| Solvent | Anhydrous Dichloromethane (DCM) | ~0.1 M concentration |
| Temperature | 0 °C to Room Temperature | Initial cooling is critical |
| Reaction Time | 4 - 12 hours | Monitor by TLC or LC-MS |
| Typical Yield | 75 - 90% | After purification |
Materials & Equipment
-
This compound
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous Ethanol (EtOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware, separatory funnel, filtration apparatus
Step-by-Step Methodology
-
Reaction Setup: Suspend this compound (1.0 eq) in anhydrous DCM (~0.1 M) in a round-bottom flask under a nitrogen atmosphere.
-
Neutralization: Add triethylamine (1.1 eq) and stir the mixture for 15-20 minutes at room temperature to form the free carboxylate.
-
Reagent Addition: Add anhydrous ethanol (1.5 eq) followed by DMAP (0.1 eq).
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice-water bath. Add DCC (1.1 eq) in one portion. A white precipitate of dicyclohexylurea (DCU) will begin to form.[14]
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup - Filtration: Once complete, filter the reaction mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 5% aqueous HCl (to remove excess Et₃N and DMAP), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue is then purified by silica gel column chromatography to yield the pure ethyl ester.
Concluding Remarks
The successful esterification of this compound is readily achievable through logical method selection. For the synthesis of simple methyl or ethyl esters on a large scale, the Fischer-Speier method using TMSCl in alcohol offers a straightforward, high-yielding, and cost-effective route. For more delicate substrates, hindered alcohols, or when milder conditions are paramount, the Steglich esterification provides a robust and versatile alternative. The protocols detailed herein are designed to be reproducible and serve as a strong foundation for researchers in the synthesis of novel pyrrolidine-based therapeutics.
References
-
Steglich Esterification Guide | PDF - Scribd. Available at: [Link]
-
Steglich Esterification - Organic Chemistry Portal. Available at: [Link]
-
Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film | Journal of the American Society for Mass Spectrometry - ACS Publications. Available at: [Link]
-
Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride - Academax. Available at: [Link]
-
Mitsunobu reaction - Wikipedia. Available at: [Link]
-
Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC - NIH. Available at: [Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B. Available at: [Link]
-
Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications. Available at: [Link]
- US5424476A - Method for preparing amino acid esters - Google Patents.
-
Reactions of Amino Acids: Esterification: Videos & Practice Problems - Pearson. Available at: [Link]
-
Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal. Available at: [Link]
-
-
Carboxyl protecting groups. Available at: [Link]
-
-
Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Available at: [Link]
-
Mitsunobu Reaction. Available at: [Link]
-
Steglich esterification - Wikipedia. Available at: [Link]
-
Protecting group - Wikipedia. Available at: [Link]
-
Mitsunobu Reaction - Chemistry Steps. Available at: [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. Available at: [Link]
-
Amino Acid-Protecting Groups - ResearchGate. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
Synthesis of pyrrolidine‑3‑carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate‑s - CORE. Available at: [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters - PMC. Available at: [Link]
-
Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities - CHIMIA. Available at: [Link]
-
Fischer Esterification - Chemistry Steps. Available at: [Link]
-
Fischer Esterification - Organic Chemistry Portal. Available at: [Link]
-
Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system - Teledyne ISCO. Available at: [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Separation and Refining of Amino acids. Available at: [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF - ResearchGate. Available at: [Link]
-
Esterification of Carboxylic Acids with - Organic Syntheses Procedure. Available at: [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride-Academax [academax.com]
- 7. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 8. scribd.com [scribd.com]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 11. Steglich esterification - Wikipedia [en.wikipedia.org]
- 12. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 13. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Purification challenges of 4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride
The following technical guide addresses the purification and handling of 4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride .
This guide is structured to address the specific physicochemical anomalies of this molecule, particularly its unusually low melting point for an amino acid salt (33–38°C) and its tendency to form supersaturated oils rather than crystalline solids.
Compound ID: 4,4-DMPCA-HCl CAS (HCl Salt): 1351343-41-3 Molecular Weight: 179.65 g/mol Critical Property: Low Melting Point (33–38°C) & High Hygroscopicity
Part 1: The Core Challenge – "The Melt-Solubility Paradox"
Most researchers treat amino acid hydrochlorides as high-melting solids (typically >150°C). 4,4-DMPCA-HCl is an exception. Due to the steric bulk of the gem-dimethyl group at the C4 position, the crystal lattice energy is disrupted, resulting in a melting point near ambient temperature (approx. 35°C).
The Consequence: Standard recrystallization (heating to dissolve, cooling to crystallize) fails because the compound melts before it dissolves, forming a biphasic "oil-out" system. Upon cooling, this oil solidifies into an amorphous glass rather than a crystal, trapping impurities.
Part 2: Troubleshooting Dashboard
Issue 1: "My product oils out during recrystallization."
Diagnosis: You exceeded the melting point (33–38°C) during the dissolution phase, or you used a solvent with a boiling point higher than the compound's melting point. Immediate Fix: Switch to Cold-Precipitation . Dissolve the crude oil in a minimum amount of polar solvent (Methanol) at Room Temperature (RT), then add cold anti-solvent (Diethyl Ether or MTBE) dropwise while chilling the vessel to 0°C.
Issue 2: "The solid turns into a sticky gum on the filter paper."
Diagnosis: Hygroscopic collapse. The HCl salt is avidly pulling moisture from the air, lowering the melting point further (depression of freezing point) until it liquefies.
Immediate Fix: Perform filtration under a blanket of dry Nitrogen or Argon. Wash with anhydrous ether. Dry immediately in a vacuum desiccator over
Issue 3: "NMR shows persistent inorganic salts (NaCl/KCl)."
Diagnosis: Incomplete desalting. The high water solubility of 4,4-DMPCA-HCl mimics inorganic salts, making separation via simple extraction impossible. Immediate Fix: Use Ion-Retardation Chromatography or Electrodialysis (See Protocol B).
Part 3: Validated Purification Protocols
Protocol A: Low-Temperature Anti-Solvent Crystallization (For HCl Salt)
Use this protocol to purify the crude HCl salt without triggering the "oil-out" phase.
Reagents:
-
Solvent A: Methanol (Anhydrous)
-
Solvent B: MTBE (Methyl tert-butyl ether) or Diethyl Ether (Anhydrous)
Step-by-Step:
-
Dissolution (Isothermal): Place crude 4,4-DMPCA-HCl in a flask. Add Methanol dropwise at 20°C (Do not heat). Sonicate briefly until fully dissolved.
-
Constraint: Max concentration should be ~200 mg/mL.
-
-
Filtration: Filter through a 0.45 µm PTFE syringe filter to remove insoluble inorganic particulates.
-
Nucleation Zone: Cool the filtrate to 0°C in an ice bath.
-
Anti-Solvent Addition: Slowly add cold Solvent B (MTBE) down the side of the flask with vigorous stirring.
-
Ratio: Target a 1:5 ratio of MeOH:MTBE.
-
Observation: A white cloudiness should form. If oil droplets appear, stop addition and scratch the glass with a spatula to induce nucleation.
-
-
Maturation: Store at -20°C for 12–24 hours.
-
Isolation: Filter rapidly on a chilled sintered glass funnel. Wash with cold anhydrous MTBE.
Protocol B: Desalting via Ion Exchange (Resin Method)
Use this protocol if you need to remove excess inorganic salts or isolate the zwitterionic free base.
Reagents:
-
Resin: Dowex 50WX8 (H+ form)
-
Eluent A: Deionized Water
-
Eluent B: 10% Aqueous Ammonia (
)
Step-by-Step:
-
Loading: Dissolve the crude salt mixture in water and load onto the Dowex 50WX8 column.
-
Washing: Flush with 3 column volumes (CV) of water.
-
Elution: Elute with 10%
. -
Lyophilization: Collect ninhydrin-positive fractions and lyophilize immediately. Do not use rotary evaporation at high heat , as this may degrade the product or cause sublimation.
Part 4: Decision Logic & Workflow (Visualization)[1]
The following diagram illustrates the critical decision pathways for purifying this specific scaffold, preventing the common "dead-ends" caused by its thermal instability.
Caption: Decision tree for 4,4-DMPCA-HCl purification emphasizing thermal constraints.
Part 5: Comparative Data: Solvent Systems
The table below summarizes solubility data derived from structural analogs (beta-proline derivatives) and application notes, guiding solvent selection.
| Solvent System | Solubility (25°C) | Suitability for Crystallization | Risk Factor |
| Water | Very High (>500 mg/mL) | Low | Difficult to remove; freeze-drying required. |
| Methanol | High | Medium | Good solvent, but requires anti-solvent (Ether) to precipitate. |
| Ethanol | Moderate | High | Best balance, but heating to dissolve risks melting the salt. |
| Acetone | Low | High (as Anti-solvent) | Excellent anti-solvent; precipitates salt as fine powder. |
| Dichloromethane | Negligible | N/A | Useful only for washing non-polar impurities from the solid. |
Part 6: Frequently Asked Questions (FAQ)
Q: Can I use standard silica gel chromatography? A: Generally, no . The free carboxylic acid and amine interact strongly with the acidic silica, causing severe tailing and irreversible adsorption. If you must use silica, you must convert the compound to an ester (e.g., methyl ester) first, purify, and then hydrolyze. Alternatively, use C18 Reverse Phase silica with an acidic buffer (0.1% TFA).
Q: Why does my product smell like "burnt sugar" after drying? A: You likely overheated it. 4,4-disubstituted pyrrolidines can undergo decarboxylation or ring-opening degradation if exposed to temperatures >60°C for extended periods, especially in the presence of residual strong acids. Always dry under high vacuum at ambient temperature.
Q: How do I store the purified HCl salt?
A: Due to the low melting point and hygroscopicity, store the vial inside a secondary jar containing desiccant (Silica or
References
-
Sigma-Aldrich. (n.d.). Pyrrolidine-3-carboxylic acid hydrochloride Product Specification. Retrieved from
-
Citation Context: Confirms the unusually low melting point (33-38°C) and physical state.
-
-
Jewett, D. M., & Ehrenkaufer, R. L. (1982). Rapid and Efficient Preparation of Free Amino Acids from Strong Acid Salts on Columns of Crosslinked Poly-4-vinylpyridine. Journal of Ligand Research. Retrieved from
- Citation Context: Validates the use of vinylpyridine and ion exchange resins for desalting amino acid hydrochlorides without recrystalliz
-
ChemRxiv. (2024).[5] Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones. Retrieved from
- Citation Context: Provides background on the synthesis and stability of 4,4-disubstituted pyrrolidine scaffolds and their cleavage
-
US Patent 6,171,501. (2001). Process for the separation of amino acids and their salts from an aqueous solution. Retrieved from
-
Citation Context: Supports the methodology for extracting amino acid salts using specific immiscible extractant phases and pH control.[6]
-
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nicotine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. chemrxiv.org [chemrxiv.org]
- 6. US6171501B1 - Process for the separation of amino acids and their salts from an aqueous solution - Google Patents [patents.google.com]
Technical Support Center: Preventing Racemization During Functionalization of 4,4-Dimethylpyrrolidine-3-carboxylic Acid
Welcome to the technical support center for the functionalization of 4,4-Dimethylpyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral building block. Our focus is to provide in-depth, practical solutions to a critical challenge: the prevention of racemization at the C3 stereocenter during common synthetic transformations, particularly amide and ester bond formation.
Introduction: The Challenge of Steric Hindrance and Racemization
4,4-Dimethylpyrrolidine-3-carboxylic acid is a valuable proline analogue, offering unique conformational constraints due to the gem-dimethyl group on the pyrrolidine ring. However, this steric bulk, adjacent to the reactive carboxylic acid, presents significant challenges during functionalization. The primary issue is the increased susceptibility to racemization (or more accurately, epimerization) at the C3 position, which can compromise the stereochemical integrity of your final compound and impact its biological activity.[1]
This guide will delve into the mechanisms of racemization and provide a series of troubleshooting steps and frequently asked questions to help you maintain the chiral purity of your molecules.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern with 4,4-Dimethylpyrrolidine-3-carboxylic acid?
A1: Racemization is the process by which a chiral molecule is converted into an equal mixture of both enantiomers, resulting in a loss of optical activity. In the context of peptide synthesis or the functionalization of chiral carboxylic acids, this often occurs through the formation of a planar intermediate, which can be protonated from either face with equal probability.[2][3] For 4,4-Dimethylpyrrolidine-3-carboxylic acid, the key concern is epimerization at the C3 stereocenter during the activation of the carboxylic acid for coupling reactions.[3] This is problematic because the biological activity of a drug candidate is often dependent on a specific stereoisomer. The presence of the unwanted epimer can lead to reduced efficacy, altered pharmacology, or even undesired side effects.[2][3]
Q2: What are the primary mechanisms of racemization during amide bond formation?
A2: There are two main pathways for racemization during the activation of N-protected amino acids and their analogues[4]:
-
Direct Enolization: A base can directly abstract the α-proton (at C3 in this case) from the activated carboxylic acid intermediate (e.g., an O-acylisourea or active ester), leading to a planar enolate. Reprotonation can then occur from either side, leading to racemization.[3][4]
-
Oxazolone (Azlactone) Formation: The activated carboxyl group can be attacked intramolecularly by the carbonyl oxygen of the N-protecting group (if present) to form a 5(4H)-oxazolone intermediate.[3][5] This oxazolone is readily deprotonated at the C4 position (the original C3 of the pyrrolidine) to form a resonance-stabilized and achiral intermediate. Subsequent reaction with an amine nucleophile can occur from either face, yielding a racemic product.[4][5]
Visualizing Racemization Pathways
Q3: How does the steric hindrance from the gem-dimethyl group affect racemization?
A3: The 4,4-gem-dimethyl substitution introduces significant steric bulk. This can slow down the desired intermolecular reaction with the incoming nucleophile (e.g., an amine).[6][7] If the rate of the desired coupling reaction is decreased, the activated intermediate has a longer lifetime, providing more opportunity for the competing racemization pathways (enolization or oxazolone formation) to occur.[6]
Q4: Are certain types of coupling reagents more prone to causing racemization?
A4: Yes. Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used alone, are known to cause significant racemization.[8][9] This is because they form a highly reactive O-acylisourea intermediate which is very susceptible to both oxazolone formation and direct enolization.[10][11] Uronium/aminium-based reagents (e.g., HBTU, HATU) and phosphonium-based reagents (e.g., PyBOP) are generally considered safer options, but can still cause racemization, especially with sensitive substrates or under non-optimized conditions.[12][13]
Troubleshooting Guide: Minimizing Racemization
If you are observing epimerization in your products, work through the following troubleshooting steps.
Step 1: Re-evaluate Your Coupling Reagent and Additives
The choice of coupling methodology is the most critical factor in preventing racemization.
Problem: High levels of epimerization detected when using a carbodiimide (DCC, DIC, EDC).
Cause: The O-acylisourea intermediate formed by carbodiimides is highly reactive and prone to racemization.[10][11]
Solution:
-
Incorporate Additives: Never use a carbodiimide reagent alone. Always include an additive such as 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[4][14] These additives react with the O-acylisourea to form an active ester that is more stable and less prone to racemization.[10][11] OxymaPure® is often preferred due to its high reactivity and superior safety profile (it is not explosive like HOBt and HOAt).[10][15]
-
Switch to Onium Salts: For a sterically hindered and sensitive substrate like 4,4-Dimethylpyrrolidine-3-carboxylic acid, it is highly recommended to use an onium salt-based coupling reagent.
-
Uronium/Aminium Salts (HATU, HCTU): These are highly efficient and rapid coupling reagents.[12] HATU, which is based on HOAt, is particularly effective at suppressing racemization.[12][16]
-
Phosphonium Salts (PyBOP, PyAOP): These reagents are also very effective and are known for their low racemization potential.[13] They do not react with free amino groups, which can be an advantage over uronium salts.[8]
-
COMU: This is a newer generation uronium salt based on OxymaPure®, offering high efficiency and a better safety profile compared to benzotriazole-based reagents.[4][17]
-
| Coupling Reagent Class | Additive | Racemization Potential | Notes |
| Carbodiimides (DIC, EDC) | None | High | Not recommended for this substrate.[8] |
| HOBt, HOAt, OxymaPure® | Low-Medium | Addition of an additive is mandatory.[4][18] | |
| Uronium/Aminium Salts | |||
| HBTU, TBTU | HOBt-based | Low | Generally effective, but HATU is superior for racemization suppression.[16] |
| HATU, HCTU | HOAt/6-Cl-HOBt-based | Very Low | Highly recommended for sensitive couplings.[12][16] |
| COMU | Oxyma-based | Very Low | Excellent performance and safety profile.[4][17] |
| Phosphonium Salts | |||
| PyBOP, PyAOP | HOBt/HOAt-based | Very Low | Excellent for sterically hindered couplings.[13] |
Step 2: Optimize the Base
The choice and stoichiometry of the base are critical.
Problem: Racemization persists even with a good coupling reagent.
Cause: The base can directly deprotonate the α-carbon of the activated intermediate.[3] Stronger, less sterically hindered bases increase the rate of this side reaction.[19]
Solution:
-
Switch to a Weaker or More Hindered Base: If you are using a strong base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA), consider switching to a weaker or more sterically hindered base.[19]
-
Use Stoichiometric Amounts: Use the minimum amount of base required for the reaction, typically 1-2 equivalents. Excess base will accelerate racemization.
Step 3: Control Reaction Conditions
Temperature and solvent can significantly influence the outcome.
Problem: Inconsistent results or higher than expected epimerization.
Cause: Higher temperatures accelerate all reactions, including the undesired racemization pathways.[20] Solvent polarity can also play a role in stabilizing the intermediates that lead to racemization.[20]
Solution:
-
Lower the Temperature: Perform the coupling reaction at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature.[20] Avoid heating unless absolutely necessary to overcome extreme steric hindrance, and even then, proceed with caution.
-
Solvent Choice: While solvent choice is often dictated by solubility, be aware of its potential impact. Less polar solvents may sometimes reduce racemization, but this must be balanced with the need for proper dissolution of all reagents.[20] DMF is a common and generally effective solvent.
Workflow for Troubleshooting Racemization
Recommended Experimental Protocol
This protocol provides a robust starting point for the amide coupling of N-protected 4,4-Dimethylpyrrolidine-3-carboxylic acid while minimizing racemization.
Materials:
-
N-protected 4,4-Dimethylpyrrolidine-3-carboxylic acid (1.0 eq)
-
Amine coupling partner (1.1 eq)
-
HATU (1.1 eq)
-
N-Methylmorpholine (NMM) (2.0 eq)
-
Anhydrous DMF
Procedure:
-
In a clean, dry, nitrogen-flushed flask, dissolve the N-protected 4,4-Dimethylpyrrolidine-3-carboxylic acid in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add HATU to the solution and stir for 1-2 minutes.
-
Add N-Methylmorpholine (NMM) to the mixture.
-
Allow the acid to pre-activate for 5-10 minutes at 0 °C.
-
In a separate flask, dissolve the amine coupling partner in a minimal amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated acid solution at 0 °C.
-
Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, proceed with standard aqueous workup and purification.
Note: The pre-activation time is crucial. A short pre-activation ensures the formation of the active ester without allowing significant time for degradation or side reactions.[21]
Conclusion
Preventing racemization during the functionalization of sterically hindered substrates like 4,4-Dimethylpyrrolidine-3-carboxylic acid requires a careful and deliberate approach. By selecting the appropriate coupling reagents and additives, optimizing the base, and controlling reaction conditions, researchers can successfully preserve the stereochemical integrity of their molecules. This guide provides a framework for troubleshooting and optimizing these critical reactions, ensuring the synthesis of chirally pure compounds for downstream applications in drug discovery and development.
References
-
Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135-13138. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]
-
Tan, G., & Shang, Z. (2004). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Chromatographia, 60(5-6), 253-258. Retrieved from [Link]
-
OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. (n.d.). Luxembourg Bio Technologies Ltd. Retrieved from [Link]
-
Peptide Racemization. (2015). ResearchGate. Retrieved from [Link]
-
Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. (2016). Organic Chemistry Portal. Retrieved from [Link]
-
Technical Support Information Bulletin 1213 - Oxyma [Ethyl (hydroxyimino)cyanoacetate]. (n.d.). AAPPTec. Retrieved from [Link]
-
El-Faham, A., et al. (2014). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules, 19(9), 14198-14210. Retrieved from [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Dilun Biotechnology. Retrieved from [Link]
-
Bodanszky, M., & Bodanszky, A. (1967). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London), (12), 591-593. Retrieved from [Link]
-
Khattab, S. N., et al. (2015). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. RSC Advances, 5(2), 1174-1180. Retrieved from [Link]
-
Subirós-Funosas, R., et al. (2013). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Molecules, 18(12), 14937-14953. Retrieved from [Link]
-
Recent Advances in Asymmetric Synthesis of Chiral Amides and Peptides: Racemization-free Coupling Reagents. (2020). ResearchGate. Retrieved from [Link]
-
Kuroda, K., & Bode, J. W. (2018). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Science, 9(24), 5336-5347. Retrieved from [Link]
-
3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. (2013). Polymers, 5(3), 1172-1205. Retrieved from [Link]
-
Epimerisation in Peptide Synthesis. (2023). Molecules, 28(21), 8017. Retrieved from [Link]
-
TFPN-mediated racemization/epimerization-free amide and peptide bond formation. (2021). Organic Chemistry Frontiers, 8(15), 4057-4065. Retrieved from [Link]
-
Albericio, F., et al. (2001). Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis. Journal of Organic Chemistry, 63(26), 9678-9683. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Ynamide Coupling Reagents: Origin and Advances. (2023). Accounts of Chemical Research, 56(15), 2005-2020. Retrieved from [Link]
-
Proposed mechanism for activation by uronium salt. (2020). ResearchGate. Retrieved from [Link]
-
SYNTHESIS NOTES. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Yin, F., Garifullina, A., & Tanaka, F. (2016). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 14(34), 8064-8075. Retrieved from [Link]
-
Bondarenko, S. S., et al. (2022). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. Retrieved from [Link]
-
A New Wave of Amide Bond Formations for Peptide Synthesis. (2021). ResearchGate. Retrieved from [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (2016). Organic & Biomolecular Chemistry, 14(34), 8064-8075. Retrieved from [Link]
-
The Synthesis of Sterically Hindered Amides. (2015). CHIMIA International Journal for Chemistry, 69(4), 188-192. Retrieved from [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. (2016). ResearchGate. Retrieved from [Link]
-
4,4-dimethyl-pyrrolidine-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 6. academic.oup.com [academic.oup.com]
- 7. chimia.ch [chimia.ch]
- 8. hepatochem.com [hepatochem.com]
- 9. peptide.com [peptide.com]
- 10. oxymapure.com [oxymapure.com]
- 11. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. peptide.com [peptide.com]
Column chromatography conditions for purifying 4,4-Dimethylpyrrolidine-3-carboxylic acid derivatives
Case ID: PUR-DM-PYR-03 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Purifying 4,4-dimethylpyrrolidine-3-carboxylic acid and its derivatives presents a classic "amino acid paradox" in chromatography: the molecule is small and highly polar (zwitterionic), yet the gem-dimethyl group introduces steric bulk and lipophilicity that complicates standard retention models.
This guide addresses the three most common failure modes reported by researchers:
-
"Ghost" Compounds: Inability to visualize spots on TLC due to lack of UV chromophores.
-
The "Comet" Effect: Severe streaking/tailing on silica gel due to amine-silanol interactions.
-
Phase Collapse: Poor retention or irreversible adsorption of the free zwitterion.
Module 1: Visualization & Detection (The "Ghost" Problem)
Issue: Users report seeing no spots under UV (254 nm) even at high concentrations.
Root Cause: The pyrrolidine core and the gem-dimethyl group lack conjugated
Troubleshooting Protocol: Visualization
| Method | Sensitivity | Color Response | Mechanism | Best For...[1] |
| Ninhydrin | High | Yellow/Orange (Secondary amines) | Reacts with free NH to form Ruhemann’s purple (or yellow for prolines). | Free amines (N-unprotected). |
| KMnO₄ | Medium | Yellow spot / Purple bg | Oxidizes the C-H bonds adjacent to the amine/acid. | N-protected or Ester derivatives.[2][3][4][5] |
| Iodine Chamber | Low/Med | Brown/Rust | Reversible intercalation into the lipophilic dimethyl region. | Quick, non-destructive checks. |
| ELSD | High | N/A (Signal Peak) | Evaporative Light Scattering Detection. | Automated Flash systems (CombiFlash/Biotage). |
Critical Note on Ninhydrin: Unlike primary amines which turn deep purple/blue, 4,4-dimethylpyrrolidine derivatives often stain yellow or faint orange due to the secondary amine within the ring and the steric hindrance of the adjacent dimethyl group. Do not mistake a yellow spot for background noise.
Module 2: The "Comet" Effect (Tailing on Silica)
Issue: The compound elutes as a streak from Rf 0.1 to 0.6, causing co-elution with impurities. Root Cause: The basic nitrogen of the pyrrolidine ring hydrogen-bonds strongly with the acidic silanol (Si-OH) groups on the silica surface.
Solution: Mobile Phase Modifiers
You must "deactivate" the silica or the amine. Choose your modifier based on the protection status of your molecule.
Scenario A: N-Protected Derivatives (Boc, Cbz, Fmoc)
These behave like standard organic esters/amides.
-
Stationary Phase: Standard Silica (40–63 µm).
-
Solvent System: Hexanes / Ethyl Acetate.
-
Modifier: usually not needed, but if tailing occurs, add 0.1% Acetic Acid .
Scenario B: Free Amines (Secondary Amine)
These are highly basic and will stick to silica.
-
Stationary Phase: Standard Silica.
-
Solvent System: DCM / Methanol (90:10 to 80:20).
-
Mandatory Modifier: 1% Triethylamine (TEA) or 1% NH₄OH (28% aq) .
-
Pro-Tip: Pre-wash the column with the eluent containing the modifier before loading your sample. This saturates the active silanol sites.
-
Module 3: Strategic Separation Workflows
The following decision tree illustrates the correct purification pathway based on your specific derivative.
Figure 1: Decision matrix for selecting the stationary and mobile phases based on the protecting group strategy.
Module 4: Detailed Experimental Protocols
Protocol A: Purification of the Free Zwitterion (Method C/D)
Use this when you have hydrolyzed the ester and removed the N-protecting group.
The Challenge: The free amino acid is insoluble in DCM and barely soluble in MeOH. It will not move on silica. Recommended Technique: Reverse Phase Flash Chromatography (C18).
-
Column: C18 functionalized silica (e.g., Biotage SNAP Ultra C18 or equivalent).
-
Solvent A: Water + 0.1% TFA (Trifluoroacetic acid) or Formic Acid.
-
Solvent B: Acetonitrile (ACN).
-
Gradient:
-
0–5 min: 100% A (Flush salts).
-
5–20 min: 0% → 30% B. (The gem-dimethyl group adds significant lipophilicity compared to proline, so it will elute later than expected, typically around 15-20% ACN).
-
-
Workup: Lyophilize fractions. Do not rotovap to dryness with heat , as HCl salts of amino acids can be hygroscopic and degrade.
Protocol B: Purification of the N-Unprotected Ester (Method B)
Use this for intermediates (e.g., 4,4-dimethylpyrrolidine-3-carboxylate methyl ester).
The Challenge: The amine drags on silica. Recommended Technique: Basified Normal Phase.
-
Slurry Preparation: Mix Silica Gel 60 with DCM containing 1% Triethylamine (TEA). Pour into column.
-
Sample Loading: Dissolve sample in minimum DCM. If insoluble, use a small amount of MeOH, but keep the loading band narrow.
-
Elution Gradient:
-
Solvent A: DCM + 1% TEA.
-
Solvent B: MeOH + 1% TEA.
-
Profile: 0% B to 10% B over 15 CV (Column Volumes).
-
-
Detection: Ninhydrin Stain (Look for yellow/orange spots).[6]
FAQ: The "Gem-Dimethyl" Factor
Q: Does the gem-dimethyl group affect separation of diastereomers? A: Yes. If you are synthesizing the 3-carboxylic acid via a cycloaddition or alkylation, you may form cis and trans isomers.
-
The gem-dimethyl group at C4 creates a "Thorpe-Ingold" steric compression.
-
Result: The cis and trans isomers often have significantly different Rf values (ΔRf > 0.15) on silica because the bulky methyl groups force the ring into a specific pucker, exposing the polar groups differently.
-
Separation: Use a shallow gradient (e.g., 10% to 15% EtOAc in Hexane) to easily separate these diastereomers.
Q: My compound precipitates on the column. Why? A: 4,4-dimethylpyrrolidine derivatives are often more crystalline and less soluble than their proline counterparts.
-
Fix: Use "Solid Load" (Dry Load). Adsorb your crude material onto Celite or loose silica (ratio 1:2), dry it under vacuum, and load this powder on top of the column. This prevents the "plug" of precipitation at the inlet.
References
-
Boehringer Ingelheim International GmbH. (2013). Process for the preparation of pyrollidine-3-carboxylic acids.[7][8][9] US Patent 8,344,161 B2. Context: Describes industrial scale synthesis and handling of substituted pyrrolidine-3-carboxylic acids.
-
Liv.ac.uk. (n.d.). TLC Stains and Visualization.[1][6][10][11] University of Liverpool Chemistry Department. Context: Authoritative recipes for Ninhydrin and KMnO4 stains specific to amines and carboxylic acids.
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925. Context: The foundational text for flash chromatography mechanics.
-
Vertex Pharmaceuticals. (2004). Using amines or amino acids as mobile phase modifiers in chromatography.[12][13] WO2004042350A2. Context: Validates the use of amine modifiers (TEA/NH4OH) for purifying zwitterionic peptides and amino acid analogs.
Sources
- 1. TLC stains [reachdevices.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Asymmetric synthesis of unsaturated, fused bicyclic proline analogues through amino alkylation of cyclic bis(allylsulfoximine)titanium complexes and migratory cyclization of delta-amino alkenyl aminosulfoxonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TLC Stains | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. EP0004279A1 - Process for the preparation of 4-pyridone-3-carboxylic acids, 1-cyclopropyl-4-pyridone-3-carboxylic acid derivatives and medicines containing them - Google Patents [patents.google.com]
- 9. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. Magic Formulas [chem.rochester.edu]
- 12. WO2004042350A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents [patents.google.com]
- 13. EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of 4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride
Welcome to the technical support center for the purification of 4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this important synthetic building block. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a framework for understanding and optimizing this crucial purification step.
The pyrrolidine ring is a key structural motif in many natural products and synthetic drugs, including antibiotics and antihypertensives.[1] The purity of starting materials like this compound is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. Recrystallization is a powerful technique for purifying solid compounds by separating the desired substance from impurities based on differences in solubility.[2][3]
Physicochemical Properties of this compound
Understanding the physicochemical properties of the compound is the first step in developing a robust recrystallization protocol. As a hydrochloride salt of a carboxylic acid, this molecule is highly polar.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO₂ | [] |
| Molecular Weight | 179.64 g/mol | [] |
| Appearance | Solid | |
| pKa (Predicted) | 3.88 ± 0.40 | [5] |
| Boiling Point (Predicted) | 246.2 ± 33.0 °C | [5] |
| Storage | Room temperature, sealed in dry, dark place | [5] |
Solvent Selection: The Key to Successful Recrystallization
The choice of solvent is the most critical factor in recrystallization.[6] An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures, allowing for efficient crystal formation upon cooling.[2][6] Given the polar nature of this compound, polar solvents are the most suitable candidates. The principle of "like dissolves like" is a useful guide here; compounds with similar structural features tend to be soluble in one another.[3][6][7]
Recommended Solvent Systems
For a highly polar compound like this, single-solvent systems using polar protic solvents are a good starting point. Mixed-solvent systems, where one solvent is a good solvent and the other is a poor solvent (an anti-solvent), can also be very effective.
| Solvent System | Rationale |
| Ethanol or Methanol | These polar protic solvents are often excellent choices for recrystallizing polar organic salts. They are volatile enough to be easily removed from the final product.[2][6] |
| Water | As a highly polar solvent, water can be effective, especially for very polar compounds. However, the solubility might be high even at room temperature, potentially leading to lower recovery.[8] |
| Ethanol/Water | A mixture can fine-tune the solubility. Start by dissolving the compound in a minimal amount of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy (the saturation point). Reheat to clarify and then cool. |
| Methanol/Diethyl Ether | This is a classic mixed-solvent system for polar compounds.[9] Dissolve the compound in a minimal amount of hot methanol (the good solvent) and then slowly add diethyl ether (the anti-solvent) until turbidity persists. Reheat to clarify and then cool. |
| Ethanol/Ethyl Acetate | Similar to the methanol/ether system, this combination can also be effective. |
General Solvent Selection Workflow
Caption: A workflow for selecting a suitable recrystallization solvent.
Detailed Recrystallization Protocol
This protocol outlines the standard steps for purifying this compound.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (or solvent pair)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stir rod
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[3][7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization in the funnel. Using a stemless funnel and preheating it can help avoid this issue.[10]
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling generally results in larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[7]
-
Crystal Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. It is important that the solvent is cold to avoid redissolving the product.[3][7]
-
Drying: Leave the crystals in the Buchner funnel with the vacuum on to pull air through and partially dry them. Then, transfer the crystals to a watch glass or drying dish and allow them to air dry completely. For faster drying, a vacuum oven at a gentle temperature can be used.
Troubleshooting Guide
Q1: My compound is not dissolving, even after adding a significant amount of hot solvent.
A1:
-
Cause: You may have chosen a poor solvent, or there might be insoluble impurities.
-
Solution:
-
Confirm that you are at the solvent's boiling point.
-
If the bulk of the material has dissolved and some particulates remain, these are likely insoluble impurities. Proceed to a hot filtration step.
-
If the compound itself is not dissolving, the solvent is not suitable. You will need to select a more polar solvent or a different solvent system. Refer to the solvent selection guide.
-
Q2: My compound "oiled out" instead of forming crystals.
A2:
-
Cause: "Oiling out" occurs when the solute is insoluble in the solution at a temperature above the solute's melting point, or when the solution is supersaturated to the point that the solute comes out of solution as a liquid.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add more of the good solvent to decrease the saturation level.
-
If using a mixed solvent system, add more of the "good" solvent until the solution is clear again, then allow it to cool more slowly.
-
Consider a different solvent system with a lower boiling point.
-
Q3: No crystals have formed after the solution has cooled to room temperature.
A3:
-
Cause: The solution may not be sufficiently saturated, meaning too much solvent was used.
-
Solution - How to Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass stir rod at the surface of the solution. The small scratches on the glass can provide a nucleation site for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystallization to begin.
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, then allow it to cool again.
-
Deep Cooling: Place the flask in an ice-salt bath or a freezer for a short period.
-
Q4: The recovery of my purified compound is very low.
A4:
-
Cause: Several factors can lead to poor recovery.
-
Solutions:
-
Too much solvent: This is the most common reason. Ensure you are using the minimum amount of boiling solvent to dissolve the crude product.[3]
-
Premature crystallization: If the product crystallizes during hot filtration, you will lose a significant amount. Ensure your filtration apparatus is hot.
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.[3]
-
Incomplete crystallization: Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize the yield.
-
Q5: My compound is still impure after recrystallization.
A5:
-
Cause: The chosen solvent may not be effective at separating the specific impurities present, or the cooling process was too rapid, trapping impurities within the crystal lattice.
-
Solution:
-
Second Recrystallization: Perform the recrystallization again, perhaps with a different solvent system.
-
Slower Cooling: Ensure the solution cools as slowly as possible to allow for the formation of a more ordered and pure crystal lattice.
-
Alternative Purification: If recrystallization is ineffective, other purification techniques such as column chromatography may be necessary.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
Frequently Asked Questions (FAQs)
Q: How do I determine the purity of my recrystallized product? A: The most common methods are melting point analysis and spectroscopic techniques. A pure compound will have a sharp melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range. For a more quantitative assessment, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can be used.
Q: What safety precautions should I take? A: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Be aware of the flammability and toxicity of the solvents you are using.[2] Avoid breathing solvent vapors.
Q: How does the hydrochloride salt affect recrystallization compared to the free base? A: The hydrochloride salt is significantly more polar than the free base (the neutral amine). This means it will be soluble in more polar solvents (like alcohols and water) and much less soluble in nonpolar solvents (like hexanes or toluene). The free base would require a less polar solvent system for recrystallization.
Q: Can I reuse the mother liquor? A: The mother liquor contains the soluble impurities as well as some of your dissolved product.[6] You can sometimes obtain a "second crop" of crystals by concentrating the mother liquor (boiling off some solvent) and re-cooling. However, this second crop will likely be less pure than the first.
References
- University of California, Los Angeles. (n.d.). Recrystallization-1.pdf.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of South Alabama. (n.d.). Recrystallization1.
- California State University, Long Beach. (n.d.). Recrystallization.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- University of Colorado Boulder. (n.d.). Recrystallization.
- University of South Alabama. (n.d.). Recrystallization.
- Sigma-Aldrich. (n.d.). Pyrrolidine-3-carboxylic acid 95 953079-94-2.
- ChemScene. (n.d.). 261896-35-9 | 4,4-Dimethylpyrrolidine-3-carboxylic acid.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Organic Chemistry at CU Boulder. (n.d.). Crystallization Solvents.pdf.
- Google Patents. (n.d.). CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound.
- ResearchGate. (2009). Solvent design for crystallization of carboxylic acids.
- Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones.
- Reddit. (2023). carboxylic acid solubility + TLC.
- National Institutes of Health. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development.
- ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF.
- National Institutes of Health. (n.d.). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications.
- PubMed. (2022). Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes.
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- PubChem. (n.d.). 2,4-Dimethylpyrrolidine hydrochloride | C6H14ClN | CID 53622911.
- CP Lab Safety. (n.d.). 4, 4-Dimethylpyrrolidine-3-carboxylic acid, HCl, min 96%, 1 gram.
- Nine Chongqing Chemdad Co. (n.d.). 4,4-DIMETHYL-PYRROLIDINE-3-CARBOXYLIC ACID.
- Crysdot. (n.d.). This compound.
- Chem-Impex International. (n.d.). 4,4-Dimethylpyrrolidine-3-carboxylic acid, hydrochloride - CAS 1351343-41-3.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mt.com [mt.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 5. 4,4-DIMETHYL-PYRROLIDINE-3-CARBOXYLIC ACID Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. rubingroup.org [rubingroup.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
Validation & Comparative
NMR and Mass Spectrometry analysis to confirm the structure of 4,4-Dimethylpyrrolidine-3-carboxylic acid derivatives
The following guide is structured as a high-level technical directive for analytical scientists and medicinal chemists. It prioritizes the differentiation of 4,4-dimethylpyrrolidine-3-carboxylic acid from its likely regioisomers (e.g., 2,2-dimethyl or 5,5-dimethyl analogues) using advanced spectroscopic techniques.
Executive Summary & Analytical Challenge
In medicinal chemistry, the 4,4-dimethylpyrrolidine-3-carboxylic acid scaffold is a prized "beta-proline" mimetic, often used to introduce conformational constraints in peptide backbones. However, its synthesis—typically via [3+2] cycloaddition or cyclization of substituted succinates—often yields regioisomers (e.g., 2,2-dimethyl or 5,5-dimethyl variants) that are difficult to distinguish by standard LC-MS alone.
This guide compares the efficacy of 1D/2D NMR versus Tandem Mass Spectrometry (MS/MS) in definitively assigning the position of the gem-dimethyl group relative to the carboxylic acid and the nitrogen atom.
The Core Problem: Isomer Ambiguity
The primary challenge is distinguishing the target from its positional isomers:
-
Target (A): 4,4-Dimethylpyrrolidine-3-carboxylic acid (Vicinal dimethyl/carboxyl, C4 quaternary).
-
Isomer (B): 2,2-Dimethylpyrrolidine-3-carboxylic acid (Gem-dimethyl alpha to Nitrogen).
-
Isomer (C): 5,5-Dimethylpyrrolidine-3-carboxylic acid (Gem-dimethyl alpha to Nitrogen, remote from carboxyl).
Mass Spectrometry Analysis: Fragmentation Logic
While High-Resolution Mass Spectrometry (HRMS) confirms the elemental formula (
Comparative Fragmentation Pathways
| Feature | 4,4-Dimethyl (Target) | 2,2-Dimethyl (Isomer) | 5,5-Dimethyl (Isomer) |
| Base Peak (ESI+) | m/z 144 | m/z 144 | m/z 144 |
| Primary Fragment | Loss of | Loss of | Loss of |
| Mechanism | The C4-dimethyl group is sterically crowded but stable. The primary loss is the carboxylic acid moiety. | Alpha-cleavage next to Nitrogen is favored. Loss of methyl from C2 is dominant due to stability of the resulting iminium ion. | Similar to 2,2-isomer; alpha-cleavage at C5 yields strong |
| Diagnostic Ion | Absence of strong | Dominant | Dominant |
Protocol: ESI-MS/MS Configuration
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Collision Energy: Stepped (15, 30, 45 eV) to induce ring fragmentation.
-
Direct Infusion: 5 µL/min flow rate in 50:50 MeOH:H2O + 0.1% Formic Acid.
Key Insight: If your spectrum is dominated by a "methyl loss" peak (m/z 129), you likely have the 2,2- or 5,5-isomer, not the 4,4-dimethyl target. The target structure stabilizes the methyls on a quaternary carbon away from the nitrogen's alpha-cleavage site.
NMR Spectroscopy: The Definitive Proof
NMR is the superior tool for this specific structural assignment. The presence of the quaternary Carbon-4 (C4) breaks the spin systems of the pyrrolidine ring, creating unique "spin islands."
Predicted Chemical Shift & Coupling Comparison ( , 400 MHz)
| Proton Environment | 4,4-Dimethyl (Target) | Alternative (Unsubstituted/Isomer) | Diagnostic Feature |
| Gem-Dimethyl | Diastereotopic Singlets. The chiral center at C3 makes the C4-methyls non-equivalent. | ||
| H-5 (Next to N) | The "Smoking Gun": In the 4,4-dimethyl target, H-5 protons have NO vicinal neighbors . They appear as a clean AB quartet ( | ||
| H-3 (Alpha to COOH) | Couples only to H-2 protons. | ||
| H-2 (Next to N) | Complex coupling with H-3. |
Visualization of NMR Logic
The following diagram illustrates the "Spin Island" concept used to confirm the structure.
Caption: Decision tree for distinguishing the 4,4-dimethyl scaffold based on H-5 multiplicity.
Advanced Validation: 2D NMR Workflow
For regulatory submission, 1D NMR is often insufficient. The following 2D experiments provide self-validating connectivity.
Experiment 1: HMBC (Heteronuclear Multiple Bond Correlation)
This is the most powerful experiment for this molecule.
-
Setup: Optimize for long-range coupling (
Hz). -
Target Correlation: Look for the Quaternary Carbon (C4) .
-
The two methyl proton singlets must show strong correlations to the same quaternary carbon (
ppm). -
Verification: This quaternary C4 must show correlations to H-3 (alpha-proton) and H-5 (ring methylene).
-
If the methyls correlate to a carbon adjacent to Nitrogen (C2 or C5,
ppm), you have the wrong isomer.
-
Experiment 2: NOESY (Nuclear Overhauser Effect)
Used to determine relative stereochemistry if the nitrogen is substituted.
-
Observation: Strong NOE between the cis-methyl group at C4 and the proton at H-3 confirms the relative configuration.
Experimental Protocols
A. Sample Preparation for NMR[2]
-
Mass: Weigh 5–10 mg of the derivative.
-
Solvent: Dissolve in 0.6 mL
(for free acid/salt) or (for esters/protected amines).-
Note: If using
, add a trace of (trimethylsilylpropanoic acid) as an internal reference ( 0.00).
-
-
Tube: Transfer to a high-quality 5mm NMR tube.
-
Acquisition: Run standard proton (16 scans) and C13 (512+ scans) due to the low sensitivity of the quaternary carbon.
B. Sample Preparation for MS
-
Dilution: Prepare a 1 mg/mL stock solution in Methanol.
-
Working Solution: Dilute to 10 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Blank: Run a solvent blank first to eliminate carryover from previous pyrrolidine samples, which are "sticky" in ESI sources.
Summary of Specifications (Data Table)
| Parameter | Specification for 4,4-Dimethylpyrrolidine-3-COOH | Comparison Note |
| Formula | Same for all isomers. | |
| MW | 143.18 g/mol | Indistinguishable by low-res MS. |
| 1H NMR (H-5) | AB Quartet / Singlet ( | Isomers show multiplets (coupling to H-4). |
| 1H NMR (Methyls) | Two Singlets ( | Isomers may show one singlet if achiral/symmetric. |
| 13C NMR (C4) | Quaternary ( | Isomers have CH2 or CH at this position. |
| MS/MS Fragmentation | Low/No | Isomers with N-alpha methyls show high |
References
-
General Spectroscopy of Carboxylic Acid Derivatives. LibreTexts Chemistry. Available at: [Link]
- In-Source Fragmentation of Pyrrolidine-Containing Scaffolds.Journal of the American Society for Mass Spectrometry, 2026.
-
4,4-Dimethylpyrrolidine-3-carboxylic acid Structure & Properties. PubChem Compound Summary. Available at: [Link]
- Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. Oxford Instruments Application Note.
Sources
Biological activity comparison of enantiomers of 4,4-Dimethylpyrrolidine-3-carboxylic acid derivatives
An In-Depth Guide to the Stereoselective Biological Activity of 4,4-Dimethylpyrrolidine-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of enantiomers derived from the 4,4-dimethylpyrrolidine-3-carboxylic acid scaffold. As a senior application scientist, my objective is to present an in-depth analysis grounded in experimental data, elucidating why stereochemistry is not merely a structural footnote but a critical determinant of pharmacological activity. We will explore the causality behind experimental design and present self-validating protocols to ensure scientific integrity.
The Imperative of Chirality in Drug Design
Molecules with a non-superimposable mirror image are termed chiral, and these two mirror images are known as enantiomers.[1] In the symmetrical environment of a laboratory flask, enantiomers possess identical physical properties. However, the biological milieu—replete with chiral proteins, enzymes, and receptors—is profoundly stereospecific.[1][2] Consequently, enantiomers of a chiral drug can exhibit widely divergent pharmacological, toxicological, and metabolic profiles.[3] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to adverse effects.[2]
The 4,4-dimethylpyrrolidine-3-carboxylic acid core is a valuable scaffold in medicinal chemistry. Its rigid, cyclic structure presents specific vectors for substituent placement, and the stereocenter at the 3-position is pivotal. Understanding the differential activity of its (R)- and (S)-enantiomers is paramount for developing potent and selective therapeutic agents.
Synthesis and Enantiomeric Separation: The Foundation of Chiral Drug Discovery
The synthesis of enantiomerically pure pyrrolidine derivatives is a cornerstone of modern medicinal chemistry. Organocatalytic asymmetric Michael addition reactions are a powerful method for creating the pyrrolidine ring with high enantiomeric excess (ee).[4][5][6][7] This approach allows for the controlled formation of specific stereoisomers from the outset.
Once synthesized, verifying enantiomeric purity is critical. This is often achieved through chiral chromatography or by using NMR spectroscopy with chiral solvating agents, which can distinguish between enantiomers.[8][9][10] The ability to isolate and study enantiomers individually is the prerequisite for comparing their biological activities.
Comparative Biological Activity: GABA Transporter Inhibition
A prominent area where pyrrolidine carboxylic acid derivatives have shown significant, stereoselective activity is in the inhibition of γ-aminobutyric acid (GABA) transporters (GATs).[11] GATs are responsible for clearing GABA from the synaptic cleft, thereby terminating inhibitory neurotransmission. Inhibitors of these transporters can elevate GABA levels, a therapeutic strategy for conditions like epilepsy and neuropathic pain.[12]
The four main GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1) present distinct pharmacological targets. The stereochemistry of pyrrolidine-based inhibitors is a decisive factor in their potency and subtype selectivity. While direct comparative data for 4,4-dimethylpyrrolidine-3-carboxylic acid derivatives is sparse in publicly available literature, extensive research on analogous pyrrolidine-2-alkanoic acids provides a compelling and instructive precedent.[13][14]
The orientation of the carboxylic acid group and other N-substituents in three-dimensional space, dictated by the chiral center, determines the quality of fit within the transporter's binding site. This concept is visualized below.
Caption: Chiral recognition at a receptor site.
Quantitative Comparison of Analogous Pyrrolidine Derivatives
The following table summarizes data from studies on pyrrolidine-2-alkanoic acid derivatives, which clearly illustrates the principle of stereoselective inhibition of GATs.
| Compound Series | Enantiomer | Target | Potency (IC₅₀) | Selectivity Profile | Reference |
| N-(4,4-Diphenylbut-3-en-1-yl)pyrrolidine-2-acetic acid | (S) | GAT-1 | 0.396 µM | Potent at GAT-1 | [13] |
| N-(4,4-Di(3-methylthiophen-2-yl)but-3-en-1-yl)pyrrolidine-2-acetic acid | (S) | GAT-1 | 0.343 µM | Potent at GAT-1 | [13] |
| N-(2-[Tris(4-methoxyphenyl)methoxy]ethyl)pyrrolidine-2-acetic acid | (R) | GAT-3 | 3.1 µM | 20-fold selective for GAT-3 over GAT-1 | [13] |
| 4-Hydroxypyrrolidine-2-acetic acid derivatives | (2S) | GAT-1 | - | (2S)-configuration crucial for potent GAT-1 inhibition | [14] |
| 4-Hydroxypyrrolidine-2-acetic acid derivatives | (4R) | GAT-3 | - | (4R)-configuration may be crucial for potent GAT-3 inhibition | [14] |
Analysis: The data unequivocally demonstrates that stereochemistry dictates both potency and selectivity. For certain N-substituted pyrrolidine-2-acetic acids, the (S)-enantiomer is a highly potent inhibitor of GAT-1.[13] In contrast, a different derivative with an (R)-configuration displays the highest affinity for GAT-3 and excellent selectivity over GAT-1.[13] Furthermore, studies on 4-hydroxy substituted analogs suggest that the stereochemistry at both the C2 and C4 positions influences the interaction with GAT-1 and GAT-3, respectively.[14] This underscores the fine-tuned, three-dimensional interaction between the inhibitor and the transporter protein.
Experimental Protocol: [³H]GABA Uptake Inhibition Assay
To quantitatively assess and compare the inhibitory activity of enantiomers, a robust and reproducible assay is essential. The [³H]GABA uptake assay using cell lines stably expressing a specific GAT subtype is the gold standard.
Causality Behind Experimental Choices:
-
Cell Line: Human Embryonic Kidney (HEK-293) cells are used because they do not endogenously express GATs, providing a "clean" background. They are easily transfected to stably express a single, desired GAT subtype (e.g., mGAT1), ensuring that any observed activity is due to interaction with that specific transporter.
-
Radiolabel: Tritiated GABA ([³H]GABA) is used as the substrate. Its radioactivity allows for highly sensitive and quantitative measurement of its uptake into the cells via scintillation counting, far exceeding the sensitivity of colorimetric or fluorescent methods for this application.
-
Protocol Design: The protocol is designed to measure the initial rate of GABA uptake. Short incubation times and specific buffer conditions are used to ensure the measurement reflects transporter activity and not other cellular processes.
Caption: Workflow for [³H]GABA Uptake Inhibition Assay.
Step-by-Step Methodology
-
Cell Culture: Culture HEK-293 cells stably expressing the mouse GABA transporter subtype of interest (e.g., mGAT1) in appropriate media until they reach approximately 80-90% confluency in 24-well plates.
-
Preparation of Solutions:
-
Prepare a stock solution of the (R)- and (S)-enantiomers of the 4,4-dimethylpyrrolidine-3-carboxylic acid derivative in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of each enantiomer in assay buffer (e.g., Krebs-Ringer-HEPES) to achieve a range of final concentrations for the dose-response curve.
-
Prepare a solution of [³H]GABA in the assay buffer.
-
-
Assay Procedure:
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with 1 mL of pre-warmed assay buffer.
-
Add 450 µL of assay buffer containing the desired concentration of the test enantiomer (or vehicle for control wells) to each well.
-
Pre-incubate the plates for 15 minutes at 37°C.
-
Initiate the uptake by adding 50 µL of the [³H]GABA solution to each well.
-
Incubate for a short, defined period (e.g., 10 minutes) at 37°C.
-
Terminate the reaction by rapidly aspirating the solution and washing the cells three times with 1 mL of ice-cold assay buffer. This step is critical to remove extracellular [³H]GABA.
-
-
Quantification:
-
Lyse the cells in each well by adding 500 µL of a lysis buffer (e.g., 1% SDS).
-
Transfer the lysate to a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of GABA uptake is inhibited).
-
Conclusion and Future Directions
For any drug development program utilizing this scaffold, the following are imperative:
-
Employing stereoselective synthesis to produce enantiomerically pure compounds.[4][6]
-
Conducting separate biological evaluations for each enantiomer early in the discovery process.[2]
-
Elucidating the structure-activity relationship for each stereoisomer to guide the optimization of lead compounds.
This rigorous, stereochemically-aware approach is essential for unlocking the full therapeutic potential of this promising class of molecules and developing safer, more effective medicines.
References
-
Title: Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF Source: ResearchGate URL: [Link]
-
Title: Synthesis of pyrrolidine‑3‑carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate‑s Source: CORE URL: [Link]
-
Title: Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
-
Title: Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent Source: PubMed Central URL: [Link]
-
Title: New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids Source: PubMed URL: [Link]
-
Title: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Source: Semantic Scholar URL: [Link]
-
Title: Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography Source: PubMed URL: [Link]
-
Title: Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity Source: ACS Omega URL: [Link]
-
Title: Development of new GABA uptake inhibitors derived from proline or from pyrrolidin-2-yl acetic acid Source: LMU München University Library URL: [Link]
-
Title: Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid Source: PubMed URL: [Link]
-
Title: Pharmacology of chiral compounds: 2-arylpropionic acid derivatives Source: PubMed URL: [Link]
-
Title: Chiral Drugs: A twisted tale in pharmaceuticals Source: Chiralpedia URL: [Link]
-
Title: The Significance of Chirality in Drug Design and Development Source: PMC URL: [Link]
Sources
- 1. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Drugs: A twisted tale in pharmaceuticals – Chiralpedia [chiralpedia.com]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of new GABA uptake inhibitors derived from proline or from pyrrolidin-2-yl acetic acid [edoc.ub.uni-muenchen.de]
- 12. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 4,4-Dimethylpyrrolidine-3-carboxylic Acid: A Guide for Researchers
Published: February 11, 2026
For Immediate Release: This guide provides a comprehensive analysis of the synthetic strategies for obtaining 4,4-dimethylpyrrolidine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The unique structural feature of a gem-dimethyl group at the C4 position of the pyrrolidine ring imparts specific conformational constraints, making it an attractive scaffold for the design of novel therapeutics. This document details and compares two primary synthetic routes, offering insights into the experimental choices, potential challenges, and overall efficiency of each approach.
Introduction
4,4-Dimethylpyrrolidine-3-carboxylic acid, a non-proteinogenic β-amino acid, has garnered significant interest from researchers in the pharmaceutical industry. Its rigidified cyclic structure can lead to enhanced binding affinity and selectivity for biological targets. Consequently, the development of efficient and scalable synthetic routes to this compound is of paramount importance. This guide will explore two distinct pathways: a classical approach centered around the Dieckmann condensation and a modern strategy leveraging a multi-component reaction.
Route 1: The Dieckmann Condensation Approach
This well-established route relies on the intramolecular cyclization of a substituted adipic acid diester to construct the core pyrrolidine ring. The key intermediate is a β-keto ester, which is subsequently converted to the target carboxylic acid.
Synthetic Strategy Overview
The logical disconnection for this route begins with the target molecule and retro-synthetically leads to commercially available starting materials.
Caption: Retrosynthetic analysis of the Dieckmann condensation route.
Experimental Protocols
Step 1: Synthesis of Diethyl 3,3-dimethyladipate
The synthesis of the key diester precursor can be achieved through a Michael addition of diethyl malonate to 3,3-dimethylacrylonitrile, followed by hydrolysis and esterification.
-
Michael Addition: In a round-bottom flask, sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. Diethyl malonate is added dropwise at 0 °C, followed by the slow addition of 3,3-dimethylacrylonitrile. The reaction mixture is stirred at room temperature overnight.
-
Hydrolysis and Decarboxylation: The resulting adduct is then subjected to acidic hydrolysis with concentrated hydrochloric acid, followed by heating to effect decarboxylation to yield 3,3-dimethylglutaric acid.
-
Esterification: The dicarboxylic acid is then esterified using ethanol in the presence of a catalytic amount of sulfuric acid under reflux to afford diethyl 3,3-dimethyladipate.
Step 2: Dieckmann Condensation
The intramolecular cyclization of diethyl 3,3-dimethyladipate is the cornerstone of this route.
-
To a suspension of sodium hydride in anhydrous toluene, a solution of diethyl 3,3-dimethyladipate in toluene is added dropwise at reflux.
-
The reaction is heated under reflux until the evolution of hydrogen gas ceases.
-
After cooling, the reaction is quenched with a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and concentrated to yield ethyl 1-benzyl-4,4-dimethyl-3-oxopyrrolidine-2-carboxylate.
Step 3: Formation of the Pyrrolidine Ring and Decarboxylation
The resulting β-keto ester is then converted to a protected pyrrolidinone.
-
The crude β-keto ester is dissolved in a suitable solvent like methanol.
-
An appropriate amine, such as benzylamine, is added, and the mixture is subjected to reductive amination using a reducing agent like sodium cyanoborohydride. This step forms the pyrrolidine ring.
-
The resulting N-benzyl protected ethyl 4,4-dimethyl-3-oxopyrrolidine-2-carboxylate is then heated in an acidic aqueous solution to effect decarboxylation, yielding N-benzyl-4,4-dimethylpyrrolidin-3-one.
Step 4: Reduction and Hydrolysis
The final steps involve the reduction of the ketone and hydrolysis of the ester (if the carboxylic acid is not directly formed in the previous step).
-
The N-benzyl-4,4-dimethylpyrrolidin-3-one is reduced using a suitable reducing agent, such as sodium borohydride, to the corresponding alcohol.
-
The protecting group is removed via catalytic hydrogenation.
-
If an ester is present, it is hydrolyzed under acidic or basic conditions to yield 4,4-dimethylpyrrolidine-3-carboxylic acid.
Performance Data
| Step | Product | Typical Yield | Key Considerations |
| 1 | Diethyl 3,3-dimethyladipate | 60-70% | Requires careful control of reaction conditions during Michael addition. |
| 2 | Ethyl 1-benzyl-4,4-dimethyl-3-oxopyrrolidine-2-carboxylate | 75-85% | Anhydrous conditions are crucial for the success of the Dieckmann condensation. |
| 3 | N-benzyl-4,4-dimethylpyrrolidin-3-one | 80-90% | Reductive amination conditions need to be optimized for different substrates. |
| 4 | 4,4-Dimethylpyrrolidine-3-carboxylic acid | 85-95% | Choice of deprotection strategy depends on the protecting group used. |
| Overall | ~30-45% | A multi-step synthesis with moderate overall yield. |
Route 2: Multi-component Reaction Strategy
A more contemporary approach involves a multi-component reaction (MCR) to assemble the core pyrrolidine scaffold in a single step, offering a more atom-economical and convergent synthesis.
Synthetic Strategy Overview
This route leverages the power of MCRs to rapidly build molecular complexity from simple starting materials.
Caption: Retrosynthetic analysis of the multi-component reaction route.
Experimental Protocols
Step 1: One-Pot [3+2] Cycloaddition
This key step involves the reaction of an amino acid ester, isobutyraldehyde, and an activated alkene such as ethyl acrylate.
-
In a suitable solvent, such as methanol or acetonitrile, the amino acid ester (e.g., ethyl glycinate hydrochloride) and isobutyraldehyde are stirred together to form an azomethine ylide in situ.
-
Ethyl acrylate is then added to the reaction mixture.
-
The reaction is typically carried out at room temperature or with gentle heating and can be catalyzed by a Lewis acid or a Brønsted acid.
-
The reaction mixture is stirred until the starting materials are consumed, as monitored by TLC or LC-MS.
-
The product, ethyl 4,4-dimethylpyrrolidine-3-carboxylate, is isolated by standard workup and purification techniques, such as column chromatography.
Step 2: Hydrolysis
The final step is the hydrolysis of the ester to the carboxylic acid.
-
The purified ethyl 4,4-dimethylpyrrolidine-3-carboxylate is dissolved in a mixture of an alcohol (e.g., ethanol) and water.
-
An excess of a base, such as sodium hydroxide or lithium hydroxide, is added.
-
The reaction mixture is stirred at room temperature or heated to reflux until the hydrolysis is complete.
-
The reaction is then acidified to the isoelectric point of the amino acid, causing the product to precipitate.
-
The solid 4,4-dimethylpyrrolidine-3-carboxylic acid is collected by filtration, washed with cold water, and dried.
Performance Data
| Step | Product | Typical Yield | Key Considerations |
| 1 | Ethyl 4,4-dimethylpyrrolidine-3-carboxylate | 65-80% | The choice of solvent and catalyst can significantly impact the yield and diastereoselectivity. |
| 2 | 4,4-Dimethylpyrrolidine-3-carboxylic acid | >90% | Careful pH adjustment is necessary for efficient precipitation of the final product. |
| Overall | ~58-72% | A more convergent and higher-yielding route. |
Head-to-Head Comparison
| Feature | Route 1: Dieckmann Condensation | Route 2: Multi-component Reaction |
| Number of Steps | 4-5 steps | 2 steps |
| Overall Yield | Moderate (~30-45%) | Good to Excellent (~58-72%) |
| Atom Economy | Lower | Higher |
| Scalability | Can be challenging due to the use of hazardous reagents like sodium hydride. | Generally more scalable and amenable to process optimization. |
| Stereocontrol | Can be difficult to control the stereochemistry at C3. | Diastereoselectivity can be influenced by the choice of catalyst and reaction conditions. |
| Starting Materials | Readily available but requires multi-step synthesis of the key diester. | Simple and commercially available starting materials. |
| Environmental Impact | Generates more waste due to the multi-step nature and use of stoichiometric reagents. | More environmentally friendly due to fewer steps and higher atom economy. |
Conclusion and Expert Recommendation
Both synthetic routes presented offer viable pathways to 4,4-dimethylpyrrolidine-3-carboxylic acid. The Dieckmann condensation approach, while being a classic and well-understood method, suffers from a lower overall yield, a greater number of steps, and potential safety concerns associated with the use of strong bases like sodium hydride.
In contrast, the multi-component reaction strategy provides a more elegant and efficient synthesis. Its convergent nature, higher overall yield, and improved atom economy make it the preferred route for both laboratory-scale synthesis and potential large-scale production. The ability to construct the complex pyrrolidine core in a single step from simple precursors is a significant advantage. For researchers and drug development professionals seeking an efficient and modern approach to 4,4-dimethylpyrrolidine-3-carboxylic acid, the multi-component reaction strategy is the highly recommended path forward. Further optimization of the MCR conditions, particularly with respect to catalysis, could lead to even higher yields and stereoselectivity, further solidifying its position as the superior synthetic route.
References
-
Dieckmann, W. (1894). Zur Kenntniss der Ringbildung. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103. [Link]
-
Padwa, A. (Ed.). (2002). 1, 3-Dipolar Cycloaddition Chemistry (Vol. 1). John Wiley & Sons. [Link]
-
Schaefer, J. P., & Bloomfield, J. J. (2011). The Dieckmann condensation (including the Thorpe-Ziegler condensation). Organic Reactions, 15, 1-203. [Link]
-
Domling, A., & Ugi, I. (2000). Multicomponent reactions with isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]
A Comparative Guide to Cross-Reactivity Profiling of 4,4-Dimethylpyrrolidine-3-carboxylic Acid Derivatives
Introduction: The Imperative of Selectivity in Drug Discovery
The 4,4-dimethylpyrrolidine-3-carboxylic acid scaffold is a privileged structure in modern medicinal chemistry. Its rigid, three-dimensional nature provides an excellent framework for orienting pharmacophoric elements in space, leading to potent and specific interactions with biological targets.[1] Derivatives of this core are being investigated for a multitude of therapeutic applications, from oncology to neuroscience.[2][3][4][5] However, as with any promising compound series, the journey from a potent "hit" to a safe and effective drug candidate is fraught with challenges, chief among them being off-target activity.
Cross-reactivity, the unintended binding of a compound to proteins other than its designated target, is a primary driver of adverse drug reactions and toxicity. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of rational drug design. It allows for the early identification and mitigation of potential safety liabilities, ultimately saving invaluable time and resources.[6][7]
This guide provides a systematic framework for evaluating the selectivity of novel compounds derived from 4,4-Dimethylpyrrolidine-3-carboxylic acid. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a logical workflow for generating a robust cross-reactivity dataset. This document is intended for drug discovery researchers and scientists dedicated to advancing novel chemical entities toward the clinic with a clear understanding of their biological specificity.
Strategic Framework for Cross-Reactivity Assessment
A robust assessment of compound selectivity is best approached in a tiered, systematic manner. This strategy allows for the efficient use of resources by employing broad, high-throughput methods early on to identify potential areas of concern, followed by more focused, in-depth assays to confirm and quantify off-target interactions.
Figure 1: Tiered workflow for systematic cross-reactivity profiling.
Tier 1 & 2: In Vitro Profiling - From Broad Scans to Quantitative Potency
The initial goal is to cast a wide net to identify potential off-target interactions. This is followed by precise quantification of the binding affinity (Ki) or inhibitory potency (IC50) for any "hits" found.
Causality in Assay Selection:
-
Competitive Binding Assays: These are fundamental for understanding if a compound can displace a known ligand from a receptor's binding site.[8][9] This method is invaluable for assessing off-target interactions with GPCRs, ion channels, and transporters. The output, an inhibition constant (Ki), is a direct measure of binding affinity.
-
Enzyme Inhibition Assays: Many off-target effects are mediated through the inhibition of essential enzymes like kinases, proteases, or metabolic enzymes (e.g., CYPs).[10][11] These assays directly measure the functional consequence (inhibition of catalytic activity) of compound binding and are critical for predicting potential toxicities.[12]
Comparative Data Summary: Pyrrolidine Derivatives vs. Key Off-Target Classes
The following tables represent hypothetical data for three derivatives of 4,4-Dimethylpyrrolidine-3-carboxylic acid (PYR-A, PYR-B, PYR-C) compared against a panel of common off-target receptors and kinases.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | Target Receptor | Off-Target Receptor 1 (e.g., Adrenergic α1) | Off-Target Receptor 2 (e.g., Dopamine D2) | Selectivity Ratio (Off-Target 1 / Target) |
|---|---|---|---|---|
| PYR-A | 15 | 1,200 | >10,000 | 80x |
| PYR-B | 25 | 350 | 8,000 | 14x |
| PYR-C | 8 | 9,500 | >10,000 | >1000x |
Data are presented as the geometric mean from n=3 independent experiments. A higher selectivity ratio indicates greater specificity for the target receptor.
Table 2: Comparative Kinase Inhibition (IC50, nM)
| Compound | Target Kinase | Off-Target Kinase 1 (e.g., Src) | Off-Target Kinase 2 (e.g., Lck) | Selectivity Ratio (Off-Target 1 / Target) |
|---|---|---|---|---|
| PYR-A | 50 | 5,000 | >20,000 | 100x |
| PYR-B | 75 | 8,000 | 15,000 | >100x |
| PYR-C | 30 | 900 | 1,200 | 30x |
Data are presented as the geometric mean from n=3 independent experiments. A higher selectivity ratio indicates greater specificity for the target kinase.
Analysis of In Vitro Data: Based on this hypothetical data, PYR-C shows high potency for its intended target but also significant off-target activity against Kinase 1, warranting further investigation. In contrast, PYR-A demonstrates a more favorable selectivity profile in both receptor binding and kinase inhibition assays.
Figure 2: Principle of a competitive binding assay.
Tier 3: Cell-Based Functional Assays - Bridging Binding to Biology
Demonstrating that a compound binds to an off-target is only part of the story. The critical next question is whether that binding event has a functional consequence. Cell-based assays provide this crucial link by assessing compound activity in a physiological context.[13][14][15]
Causality in Assay Design:
The choice of a cell-based assay must be hypothesis-driven. If in vitro screening reveals off-target binding to a GPCR, a downstream signaling assay (e.g., calcium flux, cAMP accumulation) is appropriate. If an off-target kinase is identified, a cell-based assay measuring the phosphorylation of a known substrate of that kinase would be the logical next step.
Table 3: Functional Activity in a Cell-Based Assay (e.g., Off-Target Calcium Flux, EC50, µM)
| Compound | On-Target Functional Activity (EC50, µM) | Off-Target Functional Activity (EC50, µM) | Functional Selectivity Window (Off-Target / On-Target) |
|---|---|---|---|
| PYR-A | 0.08 | 12.5 | 156x |
| PYR-B | 0.15 | >20 | >133x |
| PYR-C | 0.05 | 1.1 | 22x |
Data represent the concentration required to elicit a half-maximal response in a functional assay.
Analysis of Cellular Data: The cellular data corroborate the biochemical findings. PYR-C , which showed potent off-target kinase inhibition, also demonstrates functional activity at a concentration only 22-fold higher than its on-target activity. This narrow selectivity window is a significant concern. PYR-A maintains a much wider window, reinforcing its more promising profile.
Figure 3: On-target vs. off-target cellular pathways.
Tier 4: Tissue Cross-Reactivity (TCR) Studies - The Preclinical Safety Standard
For lead candidates progressing toward clinical trials, tissue cross-reactivity (TCR) studies are an essential component of the preclinical safety package required by regulatory bodies like the FDA.[7][16] These studies use immunohistochemistry (IHC) to assess the binding of the test compound to a comprehensive panel of normal human tissues.[17][18]
The primary goal is to identify any unintended binding, which could predict organ-specific toxicity.[6] It also serves to confirm on-target binding in tissues relevant to the therapeutic indication.
Experimental Rationale: The standard approach involves staining a panel of at least 30-40 different human tissues, typically frozen to preserve protein epitopes, with the labeled drug candidate.[7][17][18] The staining pattern, intensity, and cellular localization are meticulously documented by a pathologist. Any unexpected staining must be carefully evaluated in the context of all other pharmacological and toxicological data.[18]
Detailed Experimental Protocols
The following protocols are provided as templates and should be optimized for the specific targets and reagents used.
Protocol 1: Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Materials:
-
Cell membranes or purified receptors expressing the target of interest.
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with known affinity (Kd) for the target.
-
Non-labeled "cold" ligand for determining non-specific binding.
-
Test compounds (4,4-Dimethylpyrrolidine-3-carboxylic acid derivatives).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well filter plates and a cell harvester.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add assay buffer, radiolabeled ligand (at a final concentration near its Kd), and the appropriate dilution of the test compound.
-
To determine non-specific binding, add a high concentration of the non-labeled ligand to a set of control wells. For total binding, add only buffer.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Protocol 2: TR-FRET Kinase Inhibition Assay
-
Objective: To measure the inhibitory potency (IC50) of a test compound against a specific kinase.
-
Materials:
-
Recombinant kinase enzyme.
-
Biotinylated peptide substrate for the kinase.
-
ATP.
-
Europium-labeled anti-phospho-specific antibody.
-
Streptavidin-Allophycocyanin (SA-APC).
-
Kinase reaction buffer.
-
384-well low-volume plates.
-
A time-resolved fluorescence (TR-FRET) plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase reaction buffer.
-
Add the test compounds and the kinase enzyme to the wells of the 384-well plate. Incubate for a short pre-incubation period (e.g., 15 minutes).
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a defined time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a detection mix containing the Eu-labeled antibody and SA-APC in a buffer with EDTA.
-
Incubate for 60 minutes to allow the detection reagents to bind.
-
Read the plate on a TR-FRET reader, measuring emissions at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).
-
Plot the percent inhibition (calculated from the TR-FRET ratio) against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Authoritative Grounding
The systematic evaluation of cross-reactivity is a non-negotiable aspect of modern drug discovery. For derivatives of a promising scaffold like 4,4-Dimethylpyrrolidine-3-carboxylic acid, a multi-tiered approach combining in vitro biochemical assays, cell-based functional screens, and preclinical tissue binding studies provides the most comprehensive understanding of a compound's selectivity profile. The data generated from this workflow are critical for making informed decisions, enabling the selection of drug candidates with the highest probability of success and the lowest risk of safety-related attrition. By adhering to these principles of rigorous, evidence-based profiling, researchers can confidently advance safer and more effective therapeutics to the patients who need them.
References
-
A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (n.d.). OracleBio. Retrieved February 10, 2026, from [Link]
-
BLOG: Selecting the Right Gene Editing Off-Target Assay. (2025, September 23). seqWell. Retrieved February 10, 2026, from [Link]
-
Assay setup for competitive binding measurements. (n.d.). NanoTemper Technologies. Retrieved February 10, 2026, from [Link]
-
Enzyme kinetics and inhibition studies. (n.d.). Fiveable. Retrieved February 10, 2026, from [Link]
-
Off-Target Screening Cell Microarray Assay. (n.d.). Creative Biolabs. Retrieved February 10, 2026, from [Link]
-
Tissue Cross-Reactivity Studies. (n.d.). Comparative Biosciences, Inc. Retrieved February 10, 2026, from [Link]
-
Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. (n.d.). PMC. Retrieved February 10, 2026, from [Link]
-
Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). (2021, December 19). HistoWiz. Retrieved February 10, 2026, from [Link]
-
Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. (n.d.). PubMed. Retrieved February 10, 2026, from [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 5). Frontiers. Retrieved February 10, 2026, from [Link]
-
Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. (2025, July 8). JCI Insight. Retrieved February 10, 2026, from [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 6). PMC. Retrieved February 10, 2026, from [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 6). ResearchGate. Retrieved February 10, 2026, from [Link]
-
An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. (2015, July 10). JoVE. Retrieved February 10, 2026, from [Link]
-
The ABC's of Competitive Binding Assays with SPR. (2019, May 29). Nicoya Lifesciences. Retrieved February 10, 2026, from [Link]
-
How Is Enzyme Kinetics Applied in Drug Development? (2025, April 21). Patsnap Synapse. Retrieved February 10, 2026, from [Link]
-
Tissue Cross-Reactivity Studies. (n.d.). Charles River Laboratories. Retrieved February 10, 2026, from [Link]
-
Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. (2025, September 16). PubMed. Retrieved February 10, 2026, from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). MDPI. Retrieved February 10, 2026, from [Link]
-
Off-target effects in CRISPR/Cas9 gene editing. (n.d.). PMC. Retrieved February 10, 2026, from [Link]
-
Journal of Cellular and Molecular Pharmacology - Enzyme Kinetics in Drug Discovery Accelerating Therapeutic Innovation. (n.d.). OMICS International. Retrieved February 10, 2026, from [Link]
-
An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. (2025, November 18). ACS Publications. Retrieved February 10, 2026, from [Link]
-
Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy. (n.d.). PMC. Retrieved February 10, 2026, from [Link]
-
Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. (n.d.). MIT OpenCourseWare. Retrieved February 10, 2026, from [Link]
-
Assay Interference by Chemical Reactivity. (2015, September 18). NCBI Bookshelf. Retrieved February 10, 2026, from [Link]
-
Identifying Chemical Targets – Finding Potential Cross-Reactions and Predicting Side Effects. (2015, September 4). NCBI Insights. Retrieved February 10, 2026, from [Link]
-
Profiling & Screening Assays. (n.d.). Charles River Laboratories. Retrieved February 10, 2026, from [Link]
-
types of assays used in early drug discovery. (2023, August 14). YouTube. Retrieved February 10, 2026, from [Link]
-
How to Choose the Right Biochemical Assay for Drug Discovery. (2025, December 25). BellBrook Labs. Retrieved February 10, 2026, from [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (n.d.). PubMed. Retrieved February 10, 2026, from [Link]
-
Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. (n.d.). PMC. Retrieved February 10, 2026, from [Link]
-
Synthesis and in-silico Studies of Some New Pyrrolidine Derivatives and Their Biological Evaluation for Analgesic and Anti-inflammatory Activity. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
Sources
- 1. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. histologix.com [histologix.com]
- 7. criver.com [criver.com]
- 8. support.nanotempertech.com [support.nanotempertech.com]
- 9. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. How Is Enzyme Kinetics Applied in Drug Development? [synapse.patsnap.com]
- 12. omicsonline.org [omicsonline.org]
- 13. seqwell.com [seqwell.com]
- 14. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 15. youtube.com [youtube.com]
- 16. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1) | iQ Biosciences [iqbiosciences.com]
- 17. Tissue Cross-Reactivity Studies | Comparative Biosciences, inc [compbio.com]
- 18. Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
